Product packaging for 5,7-Dichloro-1,8-naphthyridin-2-amine(Cat. No.:CAS No. 131998-24-8)

5,7-Dichloro-1,8-naphthyridin-2-amine

Cat. No.: B169777
CAS No.: 131998-24-8
M. Wt: 214.05 g/mol
InChI Key: NEAYOFOFEATUKC-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,8-naphthyridin-2-amine is a high-value chemical scaffold in medicinal chemistry research, serving as a versatile synthetic intermediate for the development of novel 1,8-naphthyridine derivatives. The 1,8-naphthyridine core is recognized as a privileged structure in drug discovery, with published scientific reviews highlighting its broad and promising profile of biological activities . This specific dichloro-substituted analog is of particular interest for constructing targeted libraries of compounds for oncology research, as 1,8-naphthyridine derivatives have demonstrated potent effects against various anticancer targets, including receptor tyrosine kinases (e.g., EGFR), c-Met kinase, and DNA topoisomerase . Beyond oncology, this scaffold shows significant promise in infectious disease research. Recent studies indicate that structurally related 1,8-naphthyridine sulfonamides can function as effective inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus . When used in combination with conventional antibiotics like norfloxacin, these compounds can reverse resistance mechanisms and resensitize multidrug-resistant bacterial strains, making them valuable tools for probing new approaches to combat antimicrobial resistance . The strategic chlorine substitutions on the naphthyridine core provide reactive sites for further functionalization via cross-coupling and nucleophilic aromatic substitution reactions, enabling researchers to efficiently explore structure-activity relationships. This compound is intended for use in scientific and laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N3 B169777 5,7-Dichloro-1,8-naphthyridin-2-amine CAS No. 131998-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAYOFOFEATUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444372
Record name 5,7-dichloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131998-24-8
Record name 5,7-dichloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131998-24-8[1][2]

This technical guide provides a comprehensive overview of 5,7-Dichloro-1,8-naphthyridin-2-amine, a molecule of interest within the broader class of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related analogues to present a thorough profile.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the general characteristics of the 1,8-naphthyridine class.

PropertyValueSource/Comment
CAS Number 131998-24-8[1][2]
Molecular Formula C₈H₅Cl₂N₃[2]
Molecular Weight 214.05 g/mol Calculated
Solubility Not availableGenerally soluble in organic solvents like DMSO and DMF.[7]
pKa Not availableThe pKa of the related 1,5-Naphthyridine is 2.91.[7]
logP (calculated) Not availableThe logP for the related 2-Amino-5-chloropyridine is 1.1.[7]

Synthesis and Characterization

A potential synthetic pathway is illustrated below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,6-diamino-3,5-dichloropyridine 2,6-diamino-3,5-dichloropyridine condensation Condensation 2,6-diamino-3,5-dichloropyridine->condensation malononitrile malononitrile malononitrile->condensation product This compound condensation->product Cyclization

Caption: Plausible synthetic route for this compound.

Experimental Protocols

General Characterization Methods:

The characterization of this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be utilized to confirm the chemical structure, including the specific positions of the amino and chloro substituents on the naphthyridine ring.

  • Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and confirm the elemental composition of the synthesized compound.

  • Melting Point Analysis: To ascertain the melting point and evaluate the purity of the compound.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, thereby further validating the empirical formula.

Biological Activity and Potential Applications

The 1,8-naphthyridine core is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[3][4][6] While specific biological data for this compound is limited, its structural features suggest potential for investigation in several therapeutic areas.

Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent anticancer properties, often through the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division.[10] By stabilizing the enzyme-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis in cancer cells.

Antibacterial Activity: Structurally similar to fluoroquinolone antibiotics, 1,8-naphthyridine derivatives are known to target bacterial DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[10] This mechanism of action makes them effective against a range of both Gram-positive and Gram-negative bacteria. Some derivatives have also been shown to modulate antibiotic resistance by inhibiting bacterial efflux pumps.[11]

Anti-inflammatory and Immunomodulatory Effects: Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.[10]

A generalized workflow for the biological evaluation of a novel 1,8-naphthyridine derivative is presented below:

G cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) characterization->in_vitro mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) in_vitro->mechanism sar Structure-Activity Relationship (SAR) Studies mechanism->sar admet ADMET Profiling sar->admet

Caption: Experimental workflow for SAR studies of 1,8-naphthyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

This assay is commonly used to determine the cytotoxic activity of compounds against cancer cell lines.

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 1,8-naphthyridine derivative for a specified period (e.g., 48-72 hours).

    • After incubation, add a solution of MTT to each well.

    • Viable cells will convert the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting viability against compound concentration.[10]

Antibacterial Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

  • Procedure:

    • Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]

Potential Mechanism of Action

As many 1,8-naphthyridine derivatives function as anticancer agents by inhibiting Topoisomerase II, a proposed mechanism of action is illustrated below:

G cluster_process Cellular Process cluster_inhibition Inhibition cluster_outcome Cellular Outcome dna_replication DNA Replication topoisomerase Topoisomerase II dna_replication->topoisomerase requires stabilization Stabilization of Topo II-DNA Complex topoisomerase->stabilization naphthyridine 1,8-Naphthyridine Derivative naphthyridine->stabilization induces strand_breaks DNA Strand Breaks stabilization->strand_breaks apoptosis Apoptosis strand_breaks->apoptosis

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

Conclusion

This compound, as a member of the promising 1,8-naphthyridine class of compounds, holds potential for further investigation in drug discovery and development. While specific data on this particular molecule is sparse, the well-documented biological activities of the broader 1,8-naphthyridine family provide a strong rationale for its synthesis and evaluation as a potential therapeutic agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers and scientists to explore the therapeutic utility of this and related compounds.

References

An In-depth Technical Guide to 5,7-Dichloro-1,8-naphthyridin-2-amine: Synthesis, Molecular Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-Dichloro-1,8-naphthyridin-2-amine, a chlorinated derivative of the 1,8-naphthyridine scaffold. The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the molecular characteristics, a plausible synthetic route, and the known biological activities of this compound and its closely related analogs, supported by experimental protocols and data visualizations.

Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The incorporation of two chlorine atoms and an amino group onto the 1,8-naphthyridine core significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C₈H₅Cl₂N₃
Molecular Weight 214.051 g/mol
CAS Number 131998-24-8

Synthesis Protocol

Proposed Synthetic Route:

The synthesis commences with the construction of the naphthyridine core, followed by chlorination and subsequent amination.

  • Step 1: Synthesis of 5,7-Dichloro-1,8-naphthyridin-2(1H)-one This initial step would likely involve a condensation reaction. A plausible approach is the reaction of a dichlorinated 2-aminopyridine derivative with a suitable three-carbon synthon, such as diethyl malonate, in the presence of a base like sodium ethoxide, followed by cyclization upon heating.

  • Step 2: Synthesis of 2,5,7-Trichloro-1,8-naphthyridine The resulting 5,7-dichloro-1,8-naphthyridin-2(1H)-one is then subjected to chlorination. This is typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This step converts the hydroxyl group at the 2-position to a chlorine atom, yielding the trichlorinated intermediate.

  • Step 3: Synthesis of this compound The final step involves a selective nucleophilic aromatic substitution to introduce the amino group at the C2 position. This can be accomplished by heating the 2,5,7-trichloro-1,8-naphthyridine intermediate with a solution of ammonia in a sealed tube under pressure.[3] The greater reactivity of the chlorine atom at the C2 position allows for its selective replacement by the amino group.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product Dichlorinated_2_aminopyridine Dichlorinated 2-aminopyridine Naphthyridinone 5,7-Dichloro-1,8- naphthyridin-2(1H)-one Dichlorinated_2_aminopyridine->Naphthyridinone Condensation Diethyl_malonate Diethyl malonate Diethyl_malonate->Naphthyridinone Trichloro_naphthyridine 2,5,7-Trichloro- 1,8-naphthyridine Naphthyridinone->Trichloro_naphthyridine Chlorination (POCl₃) Final_Product 5,7-Dichloro-1,8- naphthyridin-2-amine Trichloro_naphthyridine->Final_Product Amination (NH₃)

Caption: Proposed multi-step synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

Derivatives of the 1,8-naphthyridine scaffold are known to possess a broad spectrum of biological activities. While specific data for this compound is limited, the activities of closely related compounds provide valuable insights into its potential therapeutic applications.

Antibacterial Activity

While some 1,8-naphthyridine derivatives exhibit direct antibacterial effects, others act as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[4] For instance, a sulfonamide derivative of the closely related 2-amino-5-chloro-1,8-naphthyridine has been shown to potentiate the activity of fluoroquinolones.[5][6] This derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, did not show clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL) but significantly reduced the Minimum Inhibitory Concentration (MIC) of fluoroquinolones against resistant strains of Escherichia coli and Staphylococcus aureus.[5][6]

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)Fold Reduction in MIC
Escherichia coli 06Norfloxacin128642
Ofloxacin64322
Lomefloxacin163.25
Staphylococcus aureus 10Norfloxacin2561282
Ofloxacin128642
Lomefloxacin3284

Data for 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide[5]

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7][8] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II or various protein kinases.[2][9] Inhibition of these enzymes leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. While specific IC₅₀ values for this compound are not available in the reviewed literature, the general anticancer potential of the 1,8-naphthyridine scaffold is well-established.

Anticancer_Mechanism cluster_0 Mechanism of Action Compound 1,8-Naphthyridine Derivative Target Topoisomerase II / Protein Kinase Compound->Target Inhibition DNA_Damage DNA Strand Breaks / Inhibited Signaling Target->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized mechanism of anticancer activity for 1,8-naphthyridine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, the following is a detailed protocol for a key assay used to evaluate the antibacterial activity of 1,8-naphthyridine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is a standard for assessing the antibacterial efficacy of a compound.[5][10]

1. Materials and Reagents:

  • Test compound (this compound)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate to achieve the desired concentration range.

    • Prepare similar dilutions for the positive control antibiotic.

    • Include wells for a growth control (bacteria and broth only), a sterility control (broth only), and a solvent control (bacteria, broth, and the highest concentration of the solvent used).

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the test compound, positive control, and control wells.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start: MIC Assay Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Assess for Bacterial Growth Incubation->Read_Results End Determine MIC Read_Results->End

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound, with a molecular weight of 214.051 g/mol , is a promising scaffold for further investigation in drug discovery. Based on the activities of related 1,8-naphthyridine derivatives, this compound holds potential as both an anticancer and an antibacterial agent, possibly acting as an antibiotic modulator. The provided synthetic strategy and experimental protocols offer a foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this compound.

References

physicochemical properties of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 5,7-Dichloro-1,8-naphthyridin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines known factual data with estimated values derived from closely related analogs and computational predictions. Detailed experimental protocols for the determination of these properties are provided to facilitate further research.

Physicochemical Properties

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] this compound (CAS: 131998-24-8) is a halogenated derivative within this class. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource/Comment
Molecular Formula C₈H₅Cl₂N₃Accela ChemBio[3]
Molecular Weight 214.05 g/mol Cas-Number-Lookup[4]
Melting Point >300 °C (Predicted)Based on related naphthyridine compounds which often have high melting points due to their rigid, planar structure.
Boiling Point Not AvailableDecomposes at high temperatures.
Aqueous Solubility Low (Predicted)Generally, naphthyridine derivatives exhibit low aqueous solubility but are soluble in organic solvents like DMSO and DMF.[5]
pKa 3.0 - 4.0 (Predicted)Based on the pKa of related naphthyridines and the electron-withdrawing effects of the chloro substituents.
logP (calculated) ~2.5 (Predicted)The addition of a second chlorine atom is expected to increase the lipophilicity compared to monochlorinated analogs.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a melting point apparatus.[6][7]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 1-2 mm.[8][9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a new capillary, heat the sample again. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound, which is particularly relevant in early drug discovery.[10][11][12][13]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 to 24 hours) to allow it to reach equilibrium.[12][14]

  • Separation of Undissolved Compound: Use a filter plate to separate any precipitated solid from the saturated solution.

  • Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture.[11]

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds containing a chromophore near an ionizable center, where the UV-Vis absorbance spectrum changes with pH.[15][16][17][18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed amount of the stock solution to each well containing the different pH buffers. Include buffer-only blanks.[15]

  • Spectral Measurement: Record the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Analysis: Select one or more wavelengths where the absorbance shows a significant change with pH. Plot absorbance versus pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa, which corresponds to the pH at the inflection point of the curve.[18]

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[19][20][21][22][23]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Compound Addition: Dissolve a small, accurately weighed amount of the test compound in the pre-saturated aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. Let the mixture stand until the two phases have completely separated.

  • Phase Separation and Sampling: Carefully separate the two phases. Take an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Signaling Pathways

1,8-Naphthyridine derivatives are frequently investigated as kinase inhibitors, which are a major class of anticancer drugs.[24][25][26] These compounds often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR activation leads to a cascade of downstream events that promote cell proliferation, survival, and metastasis.[27][28][29] Small molecule inhibitors can block these pathways by competing with ATP at the kinase domain of the receptor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Binds Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor 5,7-Dichloro-1,8- naphthyridin-2-amine (Proposed Target) Inhibitor->Dimerization Inhibits

Figure 1. Proposed inhibition of the EGFR signaling pathway.

General Experimental Workflow

The development of a novel chemical entity, such as a derivative of this compound, follows a structured workflow from initial concept to a potential drug candidate. This process involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and drug-like properties.[30][31][32][33][34]

Drug_Discovery_Workflow cluster_discovery Early Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) Lead_Opt->ADME_Tox Iterative Cycle In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Tox_Studies Toxicology Studies PK_PD->Tox_Studies Candidate Candidate Selection Tox_Studies->Candidate

Figure 2. A generalized workflow for drug discovery.

References

Determining the Solubility of 5,7-Dichloro-1,8-naphthyridin-2-amine in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chemical compound 5,7-Dichloro-1,8-naphthyridin-2-amine in dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing robust experimental protocols. The accurate determination of solubility in DMSO is a critical parameter in early-stage drug discovery and in vitro assays, as DMSO is a widely utilized solvent for creating stock solutions of test compounds.[1][2]

Quantitative Solubility Data

ParameterValueMethodTemperature (°C)Reference
Kinetic Solubility> 200 mM (Hypothetical)High-Throughput Nephelometry25N/A
Thermodynamic Solubility150 mM (Hypothetical)Shake-Flask Method (HPLC)25N/A

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility.[3]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution in DMSO is diluted into an aqueous buffer and allowed to precipitate over a short period. This method is often employed in high-throughput screening settings.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO within a 96-well plate.

  • Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS). This rapid addition induces precipitation of the less soluble compound.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Determine the concentration of the compound that remains in solution. This is often done using turbidimetric or nephelometric methods, which measure the light scattering caused by precipitated particles. Alternatively, after centrifugation to pellet the precipitate, the concentration in the supernatant can be measured by UV-Vis spectroscopy or HPLC.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid compound. This is considered the "true" solubility and is the gold standard for solubility measurement.[3]

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a vial.[1] Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1] A shaker or rotator is recommended for continuous mixing.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.[1]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.[1]

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., methanol or acetonitrile).[1]

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]

    • A standard calibration curve of the compound should be prepared to ensure accurate quantification.

  • Calculation: Back-calculate the original concentration in the undiluted DMSO supernatant to determine the thermodynamic solubility.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Thermodynamic Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess this compound to DMSO B Agitate for 24-48h at constant temperature A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant with appropriate solvent D->E F Analyze by HPLC with UV detector E->F G Calculate original concentration F->G

Caption: Thermodynamic Solubility Workflow

G Workflow for Kinetic Solubility Determination cluster_0 Preparation cluster_1 Precipitation cluster_2 Measurement A Prepare high-concentration stock in DMSO B Serial dilution of stock in DMSO A->B C Dilute DMSO solutions into aqueous buffer B->C D Incubate for 1-2h C->D E Measure turbidity or analyze supernatant D->E F Determine concentration of soluble compound E->F

References

Predicted ¹H NMR Spectrum of 5,7-Dichloro-1,8-naphthyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 5,7-Dichloro-1,8-naphthyridin-2-amine. This analysis is crucial for the structural elucidation and purity assessment of this important heterocyclic compound, which serves as a key building block in medicinal chemistry. The predicted spectral data, including chemical shifts, multiplicities, coupling constants, and integration values, are presented in a structured format. Furthermore, a comprehensive experimental protocol for the acquisition of a ¹H NMR spectrum and a logical workflow for the prediction process are provided.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in the table below. These predictions are based on the analysis of the chemical structure, established principles of NMR spectroscopy, and comparison with structurally related compounds. The electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the amine group are key factors influencing the chemical shifts of the aromatic protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-36.8 - 7.0Doublet8.0 - 9.0 (³JH3-H4)1H
H-47.8 - 8.0Doublet8.0 - 9.0 (³JH4-H3)1H
H-67.5 - 7.7Singlet-1H
NH₂5.0 - 6.0Broad Singlet-2H

Note: The chemical shift of the amine (NH₂) protons can be highly variable and is dependent on factors such as solvent and concentration. The peak is often broad due to quadrupole broadening and exchange phenomena.

Rationale for Predictions

The chemical structure of this compound dictates the predicted ¹H NMR spectrum. The 1,8-naphthyridine core is a bicyclic aromatic system.

  • H-3 and H-4: These two protons are on the same pyridine ring as the electron-donating amine group. The amine group's resonance effect increases the electron density at the ortho (H-3) and para (H-4 is meta to the amine, but influenced by the overall electron donation to the ring) positions, causing an upfield shift compared to an unsubstituted naphthyridine. They form a coupled AX spin system and are expected to appear as doublets with a typical ortho-coupling constant.

  • H-6: This proton is situated on the other pyridine ring, which is substituted with two electron-withdrawing chlorine atoms. The deshielding effect of the chlorine atoms will cause a downfield shift for H-6. Since there are no adjacent protons, its signal is predicted to be a singlet.

  • NH₂: The amine protons are exchangeable and often do not couple with neighboring protons, resulting in a broad singlet. Their chemical shift is highly sensitive to the solvent environment.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To experimentally verify the predicted spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') should be used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectrum Prediction

The process of predicting a ¹H NMR spectrum involves a systematic analysis of the molecular structure. The following diagram illustrates the logical workflow employed for the prediction of the ¹H NMR spectrum of this compound.

Prediction_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Structure Chemical Structure of This compound IdentifyProtons Identify & Label Protons (H-3, H-4, H-6, NH₂) Structure->IdentifyProtons SubstituentEffects Analyze Substituent Effects (Cl: -I, -M; NH₂: +M) IdentifyProtons->SubstituentEffects PredictMultiplicity Predict Multiplicity (n+1 rule) IdentifyProtons->PredictMultiplicity PredictIntegration Predict Integration IdentifyProtons->PredictIntegration PredictShifts Predict Chemical Shifts (δ) SubstituentEffects->PredictShifts DataTable Compile Predicted Data Table PredictShifts->DataTable PredictCoupling Predict Coupling Constants (J) PredictMultiplicity->PredictCoupling PredictMultiplicity->DataTable PredictCoupling->DataTable PredictIntegration->DataTable

Caption: Logical workflow for the prediction of the ¹H NMR spectrum.

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical framework for the mass spectrometric fragmentation of 5,7-Dichloro-1,8-naphthyridin-2-amine. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds.[1][2][3] The guide includes proposed fragmentation mechanisms, a comprehensive table of predicted ion fragments, a detailed experimental protocol for acquiring mass spectra, and workflow visualizations to aid researchers in their analytical endeavors.

Introduction and Molecular Characterization

This compound is a heterocyclic compound featuring a naphthyridine core, substituted with two chlorine atoms and an amine group. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies.

The fragmentation of this molecule is predicted to be influenced by several key features:

  • The stable 1,8-naphthyridine aromatic system: This will likely result in a prominent molecular ion peak.[1]

  • The two chlorine atoms: The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl), will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

  • The 2-amino group: This functional group can direct fragmentation through the loss of ammonia (NH₃) or related radicals.[2]

  • Halogen fragmentation patterns: The loss of chlorine radicals (Cl•) or hydrogen chloride (HCl) are common and anticipated fragmentation pathways for chlorinated aromatic compounds.[3]

Molecular and Isotopic Data

The initial step in mass spectrometry is the ionization of the molecule to form a molecular ion (M⁺•). The table below summarizes the key mass data for the target compound.

ParameterValue
Molecular FormulaC₈H₅Cl₂N₃
Average Molecular Weight214.05 g/mol
Monoisotopic Mass212.98605 Da
Predicted [M+H]⁺ (ESI)213.99388 Da
Predicted Molecular Ion Isotopic Pattern (EI-MS)
[M]⁺• (C₈H₅³⁵Cl₂N₃)m/z 213.0 (100%)
[M+2]⁺• (C₈H₅³⁵Cl³⁷ClN₃)m/z 215.0 (~65%)
[M+4]⁺• (C₈H₅³⁷Cl₂N₃)m/z 217.0 (~11%)

Proposed Fragmentation Pathway

The fragmentation of energetically unstable molecular ions provides valuable structural information.[4][5] For this compound, the fragmentation cascade is likely initiated by the loss of a chlorine atom, followed by sequential losses of small molecules and radicals.

A proposed fragmentation pathway is visualized below. The pathway begins with the molecular ion (m/z 213, considering only the ³⁵Cl isotope for simplicity) and details the subsequent generation of major fragment ions.

G M C₈H₅Cl₂N₃⁺• m/z = 213 F1 C₈H₅ClN₃⁺• m/z = 178 M->F1 - Cl• F2 C₈H₄N₃⁺ m/z = 142 F1->F2 - HCl F4 C₈H₄ClN₂⁺ m/z = 163 F1->F4 - HCN F3 C₇H₄N₂⁺• m/z = 116 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Fragment Ions

The following table summarizes the major ions predicted to be observed in the mass spectrum, their mass-to-charge ratio (m/z), the corresponding neutral loss, and the proposed ionic structure.

m/z (³⁵Cl)Proposed FormulaNeutral LossDescription of Fragmentation
213[C₈H₅Cl₂N₃]⁺•-Molecular Ion (M⁺•)
178[C₈H₅ClN₃]⁺•Cl•Loss of a chlorine radical from the molecular ion. This is a common initial fragmentation for alkyl and aryl halides.[3]
163[C₈H₄ClN₂]⁺HCNLoss of hydrogen cyanide from the monochlorinated fragment, likely involving the amine group and an adjacent ring carbon.
142[C₈H₄N₃]⁺HClElimination of hydrogen chloride from the m/z 178 fragment.
116[C₇H₄N₂]⁺•HCNLoss of hydrogen cyanide from the m/z 142 fragment, indicating further breakdown of the heterocyclic ring structure.

Experimental Protocols

To validate the predicted fragmentation, a detailed experimental approach is necessary. Below is a representative protocol for analyzing a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation and GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL.

  • Instrumentation (GC-MS with EI Source):

    • Gas Chromatograph (GC):

      • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40 - 450.

      • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the peak apex.

    • Analyze the molecular ion cluster to confirm the presence of two chlorine atoms.

    • Identify major fragment ions and propose fragmentation pathways based on the observed neutral losses.

    • Compare the experimental spectrum with spectral libraries (if available) and the predicted fragmentation pattern outlined in this guide.

General Analytical Workflow

The logical flow from sample to result in a mass spectrometry experiment is crucial for obtaining reliable data.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Sample Sample Weighing & Dissolution Dilution Serial Dilution to Working Concentration Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-450) Ionization->Detection Spectrum Spectrum Extraction Detection->Spectrum Analysis Fragment Ion Analysis & Pathway Proposal Spectrum->Analysis Report Final Report Analysis->Report

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This guide presents a predictive analysis of the mass spectrometric fragmentation of this compound. The proposed pathway, centered on the initial loss of a chlorine radical followed by subsequent losses of HCl and HCN, provides a solid foundation for interpreting experimental data. The characteristic isotopic signature of the dichloro-substituents will be a key diagnostic feature in the mass spectrum. The provided experimental protocol offers a clear methodology for obtaining high-quality data for this compound. It is imperative that these theoretical predictions are confirmed through empirical analysis.

References

Crystal Structure of Dichloro-Substituted Naphthyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of dichloro-substituted naphthyridines, with a primary focus on 2,7-dichloro-1,8-naphthyridine. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are of significant interest in medicinal chemistry and materials science. The introduction of chloro-substituents can significantly modulate their electronic properties, crystal packing, and biological activity. This document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and presents logical workflows through diagrams.

Synthesis of Dichloro-Substituted Naphthyridines

The synthesis of dichloro-substituted naphthyridines often involves the chlorination of the corresponding dihydroxynaphthyridines. A general and widely used method employs phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

Experimental Protocol: Synthesis of 2,7-dichloro-1,8-naphthyridine

A common synthetic route to 2,7-dichloro-1,8-naphthyridine involves the treatment of 1,8-naphthyridine-2,7-diol with a chlorinating agent. The following protocol is adapted from established literature procedures.

Materials:

  • 1,8-Naphthyridine-2,7-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (solvent)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of 1,8-naphthyridine-2,7-diol in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of N,N-dimethylformamide is added to the suspension.

  • Phosphorus oxychloride is added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of approximately 7-8 is reached.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2,7-dichloro-1,8-naphthyridine can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and purification of 2,7-dichloro-1,8-naphthyridine.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1,8-Naphthyridine-2,7-diol in Toluene reagents Add POCl3 (catalytic DMF) start->reagents reflux Heat to Reflux reagents->reflux quench Quench with Ice reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure 2,7-dichloro- 1,8-naphthyridine purify->product

Diagram 1: Synthesis and Purification Workflow.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of a dichloro-substituted naphthyridine derivative.

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

The logical flow of a single-crystal X-ray diffraction experiment is depicted in the diagram below.

G start Synthesized Compound crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) start->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Unit Cell, Space Group, Intensities) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Diagram 2: X-ray Crystallography Workflow.

Crystallographic Data of Dichloro-Substituted Naphthyridines

The following table summarizes the key crystallographic data for a representative complex containing 2,7-dichloro-1,8-naphthyridine. This data is indicative of the structural features of the dichloro-naphthyridine moiety.

Parameter Value
Compound [Complex of 2,7-dichloro-1,8-naphthyridine]
Chemical Formula C₈H₄Cl₂N₂ (ligand)
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
a (Å) [e.g., 8.123]
b (Å) [e.g., 15.456]
c (Å) [e.g., 9.789]
α (°) 90
β (°) [e.g., 105.3]
γ (°) 90
Volume (ų) [e.g., 1185.4]
Z 4

Note: The crystallographic data presented here is illustrative and based on a representative structure. Actual values will vary for different isomers and crystal forms.

Structural Features of Dichloro-Substituted Naphthyridines

The presence of two chlorine atoms on the naphthyridine scaffold has a significant impact on its electronic and structural properties. The electron-withdrawing nature of the chlorine atoms influences the charge distribution within the aromatic system.

In the solid state, the crystal packing of dichloro-substituted naphthyridines is often governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The planarity of the naphthyridine core is a key feature, although slight deviations can occur due to crystal packing effects.

The relationship between the molecular structure and the resulting crystal packing is a critical aspect of solid-state chemistry and is visualized in the following diagram.

G cluster_molecular Molecular Level cluster_crystal Crystal Level molecule Dichloro-naphthyridine Molecule properties Electronic Properties (Inductive Effects) molecule->properties geometry Molecular Geometry (Bond Lengths/Angles) molecule->geometry interactions Intermolecular Interactions (π-π stacking, H-bonds) properties->interactions governs packing Crystal Packing geometry->packing influences packing->interactions unit_cell Unit Cell & Space Group packing->unit_cell

Diagram 3: Structure-Packing Relationship.

Conclusion

This technical guide has provided an overview of the synthesis, crystal structure determination, and structural features of dichloro-substituted naphthyridines, with a focus on 2,7-dichloro-1,8-naphthyridine. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the fields of medicinal chemistry, chemical crystallography, and materials science. The crystallographic data, while based on a representative example, highlights the key structural parameters of this class of compounds. Further research into the synthesis and crystallographic characterization of a wider range of dichloro-substituted naphthyridine isomers is warranted to expand our understanding of their structure-property relationships and to facilitate the design of new functional molecules.

Biological Screening of 2-Amino-1,8-naphthyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research for publicly available biological screening data on 5,7-Dichloro-1,8-naphthyridin-2-amine did not yield any specific results. This technical guide therefore focuses on the biological screening of closely related and well-studied 2-amino-1,8-naphthyridine derivatives , particularly those with substitutions at the 5- and 7-positions, to provide relevant insights for researchers, scientists, and drug development professionals.

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of the biological screening of these derivatives, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the 2-amino-1,8-naphthyridine scaffold have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell proliferation, such as topoisomerase II.[5]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various 2-amino-1,8-naphthyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted 2-Phenyl-1,8-naphthyridin-4-ones

Compound IDCell LineIC₅₀ (µM)
5 HeLa<0.7
10 HeLa<0.7
15 HeLa<0.7
14 HeLa2.6
16 HeLa0.71
4 HL-60<0.1
5 HL-60<0.1
6 HL-60<0.1

Data sourced from a study on the cytotoxicity of naphthyridine derivatives in human cervical cancer (HeLa) and leukemia (HL-60) cell lines.[5]

Table 2: Cytotoxicity of Halogenated 1,8-Naphthyridine-3-Carboxamide Derivatives

Compound IDCell LineIC₅₀ (µM)
47 MIAPaCa0.41
47 K-5620.77
36 PA-11.19

Data represents the cytotoxic activity against pancreatic cancer (MIAPaCa), leukemia (K-562), and ovarian cancer (PA-1) cell lines.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 2-amino-1,8-naphthyridine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Procedure:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A known cytotoxic agent is used as a positive control.[2]

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).[2]

  • Formazan Solubilization: After a further incubation period, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Test Compounds (Varying Concentrations) overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_mtt Incubate mtt_addition->incubation_mtt formazan_solubilization Solubilize Formazan Crystals (DMSO) incubation_mtt->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

While some 1,8-naphthyridine derivatives exhibit direct antibacterial activity, a significant area of research focuses on their role as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[7][8]

Quantitative Data: Antibiotic-Modulating Activity

The following table summarizes the antibiotic-modulating activity of a sulfonamide derivative of 2-amino-5-chloro-1,8-naphthyridine in combination with various fluoroquinolones against multi-resistant bacterial strains. The derivative itself did not show clinically relevant antibacterial activity (MIC ≥ 1024 µg/mL).[7] However, it significantly reduced the MIC of the tested antibiotics, indicating a synergistic effect.[7][9]

Table 3: Synergistic Antibacterial Activity of a 2-Amino-5-chloro-1,8-naphthyridine Derivative

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)Fold Reduction in MIC
Escherichia coli 06Norfloxacin128642
Escherichia coli 06Ofloxacin64322
Escherichia coli 06Lomefloxacin163.25
Staphylococcus aureus 10Norfloxacin>1024256>4
Pseudomonas aeruginosa 24Norfloxacin>1024512>2

Data sourced from a study on the enhancement of antibiotic activity by 1,8-naphthyridine derivatives.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method.[8]

Procedure:

  • Bacterial Strains: Multi-resistant strains of bacteria are used.[8]

  • Inoculum Preparation: Bacterial cultures are grown to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Compound Preparation: The 1,8-naphthyridine derivative and the antibiotics are dissolved in dimethyl sulfoxide (DMSO).[8]

  • Assay Setup: The assay is performed in 96-well microtiter plates. The wells contain the bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) and serial dilutions of the test compounds.[8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

  • Antibiotic Modulation Assay: To assess the synergistic effect, a sub-inhibitory concentration (e.g., MIC/8) of the 1,8-naphthyridine derivative is added to the wells containing the serial dilutions of the antibiotics, and the MIC is determined as described above.[9]

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum plate_setup Set up 96-well Plate (Inoculum + Compounds) prepare_inoculum->plate_setup prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Kinase Inhibitory Activity

Derivatives of naphthyridines have also been investigated as kinase inhibitors, which are crucial in cancer therapy as they can block signaling pathways that promote cell proliferation and survival.[10]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. Some kinase inhibitors target components of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against specific kinases can be quantified using assays like the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.

Procedure:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (at varying concentrations) are incubated in the reaction buffer.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP Conversion: A kinase detection reagent is added to convert ADP to ATP and to catalyze a luciferase/luciferin reaction, generating a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The inhibitory activity of the test compound is determined by comparing the luminescence in the presence of the compound to the control reactions. IC₅₀ values are then calculated.

This guide provides a foundational understanding of the biological screening of 2-amino-1,8-naphthyridine derivatives. Further research and development in this area hold the potential for the discovery of novel therapeutic agents for a range of diseases.

References

The Therapeutic Potential of 5,7-Dichloro-1,8-naphthyridin-2-amine: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in-depth studies on the biological activity and therapeutic targets of 5,7-Dichloro-1,8-naphthyridin-2-amine. This guide, therefore, provides a comprehensive overview based on the well-established activities of the broader 1,8-naphthyridine class of compounds, offering insights into the potential therapeutic avenues for the title compound. All data and experimental protocols are extrapolated from studies on structurally related analogs.

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and form the core of numerous therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The introduction of halogen atoms, such as chlorine, and an amine group at specific positions on the naphthyridine ring can significantly influence the compound's biological profile.

Potential Therapeutic Applications

Based on the activities of related 1,8-naphthyridine derivatives, this compound could be investigated for the following therapeutic applications:

  • Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerase II.[5]

  • Antimicrobial Activity: The 1,8-naphthyridine core is structurally similar to quinolone antibiotics and is known to target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[5] Furthermore, some derivatives act as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[6]

  • Anti-inflammatory Activity: Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[5]

Potential Signaling Pathways and Molecular Targets

The diverse biological activities of 1,8-naphthyridine derivatives suggest their interaction with multiple signaling pathways. A potential mechanism of action for the anticancer activity of this class of compounds is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and recombination.

Topoisomerase_II_Inhibition cluster_0 Cancer Cell Naphthyridine_Derivative This compound (Hypothesized) Topoisomerase_II Topoisomerase II Naphthyridine_Derivative->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Enables DNA_Strand_Breaks Double-Strand DNA Breaks Topoisomerase_II->DNA_Strand_Breaks Leads to accumulation of Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Hypothesized mechanism of anticancer activity via Topoisomerase II inhibition.

Experimental Protocols

To evaluate the potential therapeutic applications of this compound, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments based on studies of related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic potential of a compound against cancer cell lines.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with varying concentrations of 5,7-Dichloro-1,8- naphthyridin-2-amine Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.[5]

  • Incubation: The plates are incubated for 48 to 72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Detailed Protocol:

  • Bacterial Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.[6]

  • Serial Dilution: The compound is serially diluted in the broth medium in a 96-well microtiter plate.[6]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Quantitative Data from Related Compounds

While no specific data exists for this compound, the following table summarizes the in vitro activity of a structurally related sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine as an antibiotic modulator.[6] This data illustrates the potential of this chemical class to enhance the activity of existing antibiotics.

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)Fold Reduction in MIC
Escherichia coli 06Norfloxacin128642
Ofloxacin64322
Lomefloxacin163.25
Staphylococcus aureus 10Norfloxacin>1024256>4
Ofloxacin256644
Lomefloxacin3284
Pseudomonas aeruginosa 24Norfloxacin>1024512>2
Ofloxacin5121284
Lomefloxacin64164

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on related analogs strongly suggests its potential as an anticancer, antimicrobial, and/or anti-inflammatory agent.

Future research should focus on the synthesis and in vitro screening of this compound to elucidate its specific biological activities and therapeutic targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives, would be crucial in identifying lead compounds with enhanced potency and selectivity. Subsequent in vivo studies would then be necessary to validate the therapeutic potential of promising candidates. The logical progression for such a drug discovery effort is outlined below.

Drug_Discovery_Logic Scaffold_Selection Privileged Scaffold: 1,8-Naphthyridine Target_Compound Synthesis of 5,7-Dichloro-1,8- naphthyridin-2-amine Scaffold_Selection->Target_Compound In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial, etc.) Target_Compound->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

References

The Rise of a Privileged Scaffold: 5,7-Dichloro-1,8-naphthyridin-2-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutics in oncology and immunology has solidified the importance of kinase inhibitors as a cornerstone of modern medicine. Within the vast chemical space of potential inhibitors, the 1,8-naphthyridine nucleus has emerged as a "privileged scaffold," a structural motif repeatedly found in compounds with potent and diverse biological activities. [1][2]This technical guide delves into the specifics of a particularly promising starting point for the synthesis of next-generation kinase inhibitors: 5,7-dichloro-1,8-naphthyridin-2-amine . This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its synthetic utility, structure-activity relationships (SAR), and the experimental methodologies crucial for advancing drug discovery programs based on this core.

The 1,8-naphthyridine framework's unique arrangement of nitrogen atoms facilitates critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it an ideal foundation for inhibitor design. [3]The strategic placement of chlorine atoms at the 5 and 7 positions of the naphthyridine ring in this compound offers synthetic handles for the introduction of diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. [4]

Kinase Inhibition Profile: A Scaffold with Broad Potential

Derivatives of the 1,8-naphthyridine scaffold have demonstrated inhibitory activity against a wide array of kinases implicated in various diseases, particularly cancer. While specific data for derivatives of this compound is often embedded within broader studies, the existing literature points towards its potential to generate inhibitors for several key kinase families.

Table 1: Representative Kinase Targets for 1,8-Naphthyridine-Based Inhibitors
Kinase Target FamilySpecific ExamplesTherapeutic RelevanceReference
Tyrosine KinasesEGFR, VEGFR, c-KitCancer
Serine/Threonine KinasesAurora Kinases, CK2, PDK-1Cancer, Inflammation
Janus Kinases (JAKs)JAK family membersInflammatory Diseases
Spleen Tyrosine Kinase (Syk)SykAutoimmune Diseases, Cancer

This table is a compilation of data from various studies on 1,8-naphthyridine derivatives and is intended to be illustrative of the potential of the this compound scaffold.

Crafting the Inhibitor: Synthetic Strategies

The core structure of this compound serves as a versatile building block. The chlorine atoms at the C5 and C7 positions are amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of side chains.

General Synthetic Workflow:

G A 2-Amino-5,7-dichloropyridine B Friedländer Annulation A->B Reaction with α-methylene ketone C This compound B->C D Nucleophilic Aromatic Substitution (SNAr) at C7 C->D Amine or Alcohol Nucleophile E 7-Substituted-5-chloro-1,8-naphthyridin-2-amine D->E F Nucleophilic Aromatic Substitution (SNAr) at C5 E->F Second Nucleophile G 5,7-Disubstituted-1,8-naphthyridin-2-amine Library F->G

Caption: General synthetic workflow for creating a library of kinase inhibitors.

Key Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery. This section provides detailed methodologies for key experiments cited in the evaluation of 1,8-naphthyridine-based kinase inhibitors.

Synthesis of 5,7-Disubstituted-1,8-naphthyridin-2-amine Derivatives (General Protocol)

This protocol outlines a typical nucleophilic aromatic substitution to generate a library of candidate compounds.

Materials:

  • This compound

  • Various primary or secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If a second substitution at the C5 position is desired, the purified 7-substituted-5-chloro-1,8-naphthyridin-2-amine can be subjected to a similar reaction with a different amine.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96- or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (typically 30 °C or 37 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Workflow for Kinase Inhibition Assay:

G A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to assay plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction and add detection reagent D->E F Measure signal on plate reader E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines. [4] Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells.

  • Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways Targeted by 1,8-Naphthyridine-Based Inhibitors

The dysregulation of kinase signaling pathways is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been shown to target key nodes in these pathways.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. Inhibitors targeting EGFR can block these oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a highly attractive starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven track record of the broader 1,8-naphthyridine class, provides a fertile ground for the discovery of potent and selective drug candidates. The strategic application of the synthetic and screening protocols outlined in this guide will empower researchers to efficiently explore the chemical space around this privileged core and to identify promising lead compounds for further development. As our understanding of the kinome and its role in disease continues to expand, scaffolds like this compound will undoubtedly play a crucial role in the future of targeted therapies.

References

Exploring the Chemical Space of Dichloro-Naphthyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, characterization, and biological evaluation of dichloro-naphthyridines, a promising class of heterocyclic compounds with significant potential in drug discovery. The strategic placement of chlorine atoms on the naphthyridine scaffold provides valuable handles for further chemical modification, allowing for the exploration of a diverse chemical space and the development of potent therapeutic agents. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative biological data, and mechanistic insights to facilitate further research and development in this field.

Synthetic Strategies for Dichloro-Naphthyridines

The synthesis of dichloro-naphthyridines typically involves the chlorination of the corresponding naphthyridinone or diol precursors. The choice of starting material and chlorinating agent is crucial for achieving the desired isomer. Common reagents for this transformation include phosphorus oxychloride (POCl₃) often in combination with phosphorus pentachloride (PCl₅).

A general workflow for the synthesis of dichloro-naphthyridines is depicted below:

G cluster_0 Starting Material Preparation cluster_1 Chlorination cluster_2 Derivatization & Analysis start Aminopyridine Derivative cyclization Cyclization Reaction (e.g., Gould-Jacobs, Skraup) start->cyclization carbonyl Carbonyl Compound (e.g., diethyl malonate, acetoacetate) carbonyl->cyclization naphthyridinone Naphthyridinone / Diol cyclization->naphthyridinone chlorination Chlorination naphthyridinone->chlorination dichloro Dichloro-naphthyridine Isomer chlorination->dichloro reagents POCl₃ / PCl₅ reagents->chlorination derivatization Nucleophilic Substitution dichloro->derivatization derivatives Dichloro-naphthyridine Derivatives derivatization->derivatives analysis Spectroscopic Analysis (NMR, MS, IR) derivatives->analysis bioassay Biological Assays (Anticancer, Antimicrobial) derivatives->bioassay

Caption: General synthetic workflow for dichloro-naphthyridines.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of key dichloro-naphthyridine isomers.

1.1.1. Synthesis of 2,7-Dichloro-1,8-naphthyridine

This procedure involves the chlorination of 1,8-naphthyridine-2,7(1H,8H)-dione.

  • Materials: 1,8-Naphthyridine-2,7(1H,8H)-dione, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), crushed ice, sodium carbonate.

  • Procedure:

    • A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.[1]

    • The reaction mixture is then cooled and poured over crushed ice.[1]

    • The solution is made alkaline by the addition of sodium carbonate until the pH reaches 8.[1]

    • The resulting brown precipitate is collected by filtration and recrystallized from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[1]

  • Yield: 1.00 g (74%).[1]

  • Characterization (¹H-NMR): (500 MHz, DMSO-d₆) δ 8.63 (d, J = 8.5 Hz, 2H), 7.81 (d, J = 8.5 Hz, 2H).[1]

1.1.2. Synthesis of 2,4-Dichloro-1,5-naphthyridine

This synthesis starts from 3-amino-pyridine-2-carboxylic acid ethyl ester.

  • Materials: 3-Amino-pyridine-2-carboxylic acid ethyl ester, diethyl malonate, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Condensation of 3-amino-pyridine-2-carboxylic acid ethyl ester with diethyl malonate followed by cyclization and decarboxylation affords[2][3]-naphthyridine-2,4-diol.

    • The resulting[2][3]-naphthyridine-2,4-diol is then reacted with phosphorus oxychloride to furnish 2,4-dichloro-[2][3]-naphthyridine.[4] Note: Detailed reaction conditions for this specific protocol require further optimization based on literature procedures for similar transformations.

1.1.3. Synthesis of 2,6-Dichloro-1,5-naphthyridine

The synthesis of 2,6-dichloro-1,5-naphthyridine has been reported, and its structure confirmed by physical and spectral data, correcting some previous literature reports.[5] The synthesis often involves the halogenation of the corresponding naphthyridinedione.

Note: A detailed, step-by-step experimental protocol for the unambiguous synthesis of 2,6-dichloro-1,5-naphthyridine would require consulting the specific literature cited for its structural confirmation.

Spectroscopic and Physicochemical Data

The structural characterization of dichloro-naphthyridines relies heavily on spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for representative isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
2,7-Dichloro-1,8-naphthyridine C₈H₄Cl₂N₂199.04-¹H-NMR (DMSO-d₆): δ 8.63 (d, J=8.5 Hz, 2H), 7.81 (d, J=8.5 Hz, 2H)
2,4-Dichloro-1,8-naphthyridine C₈H₄Cl₂N₂199.03123 - 127-
2,6-Dichloro-1,5-naphthyridine C₈H₄Cl₂N₂199.04-Structure confirmed by modern spectral data.
5,7-Dichloro-1,6-naphthyridine C₈H₄Cl₂N₂199.03-Synthesis of derivatives via triflation of the corresponding dione has been explored.

Biological Activities and Mechanisms of Action

Dichloro-naphthyridine derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects. The chlorine atoms serve as key reactive sites for the introduction of various pharmacophores, enabling the fine-tuning of their biological profiles.

Anticancer Activity

Derivatives of dichloro-naphthyridines have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of programmed cell death (apoptosis).

3.1.1. Apoptosis Induction

Certain dichloro-naphthyridine derivatives trigger apoptosis through the activation of caspase cascades. This can occur via either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc caspase8 Activated Caspase-8 disc->caspase8 Activation procaspase8 Pro-caspase-8 procaspase8->disc caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 Activation caspase9->caspase3 dichloro Dichloro-naphthyridine Derivative dichloro->receptor Sensitizes dichloro->stress Induces apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways targeted by dichloro-naphthyridines.

3.1.2. Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected naphthyridine derivatives against various human cancer cell lines.

Compound IDNaphthyridine CoreR-Group ModificationCancer Cell LineIC₅₀ (µM)Reference
Compound 16 1,8-Naphthyridine2-NaphthylHeLa (Cervical)0.7[3]
HL-60 (Leukemia)0.1[3]
PC-3 (Prostate)5.1[3]
Compound 14 1,8-Naphthyridine2-NaphthylHeLa (Cervical)2.6[3]
HL-60 (Leukemia)1.5[3]
PC-3 (Prostate)2.7[3]
Compound 15 1,8-Naphthyridine2-NaphthylHeLa (Cervical)2.3[3]
HL-60 (Leukemia)0.8[3]
PC-3 (Prostate)11.4[3]
Compound 5j Pyrazolo-naphthyridineVaried arylHeLa (Cervical)6.4 ± 0.45[6]
Compound 5k Pyrazolo-naphthyridineVaried arylMCF-7 (Breast)2.03 ± 0.23[6]
Antimicrobial Activity

Dichloro-naphthyridine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. A key target for many of these compounds is the bacterial enzyme DNA gyrase.

3.2.1. Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Dichloro-naphthyridine derivatives can inhibit this enzyme, leading to a disruption of DNA topology and ultimately bacterial cell death.

DNAGyrase cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition relaxed_dna Relaxed DNA gyrase_binding Gyrase Binding relaxed_dna->gyrase_binding dna_cleavage DNA Cleavage (GyrA) gyrase_binding->dna_cleavage strand_passage Strand Passage dna_cleavage->strand_passage dna_ligation DNA Ligation strand_passage->dna_ligation supercoiled_dna Supercoiled DNA dna_ligation->supercoiled_dna dichloro Dichloro-naphthyridine Derivative atp_binding ATP Binding Site (GyrB) dichloro->atp_binding Binds to inhibition Inhibition of ATP Hydrolysis atp_binding->inhibition inhibition->strand_passage Blocks

Caption: Mechanism of DNA gyrase inhibition by dichloro-naphthyridines.

3.2.2. Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected naphthyridine derivatives against various microbial strains.

Compound IDNaphthyridine CoreR-Group ModificationMicrobial StrainMIC (µg/mL)Reference
Compound 63b Thiazolyl-naphthyridineChloro-substituted arylS. aureus35.5 - 75.5[7]
E. coli35.5 - 75.5[7]
A. niger35.5 - 75.5[7]
C. albicans35.5 - 75.5[7]
Compound 63d Thiazolyl-naphthyridineChloro-substituted arylS. aureus35.5 - 75.5[7]
E. coli35.5 - 75.5[7]
A. niger35.5 - 75.5[7]
C. albicans35.5 - 75.5[7]
Compound 82l Chromeno-naphthyridineVaried arylGram-positive bacteria62.5 - 100[7]
Compound 82f Chromeno-naphthyridineVaried arylC. tetani62.5[7]

Conclusion

The dichloro-naphthyridine scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the reactivity of the chlorine substituents allow for extensive structure-activity relationship (SAR) studies. The promising anticancer and antimicrobial activities, coupled with initial insights into their mechanisms of action, underscore the potential of this compound class. This technical guide provides a solid foundation for researchers to further explore the chemical space of dichloro-naphthyridines and to design and synthesize new derivatives with enhanced potency and selectivity for various therapeutic targets. Future work should focus on expanding the library of derivatives, conducting more in-depth mechanistic studies, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates.

References

An In-Depth Technical Guide to the Electronic Properties of 5,7-Dichloro-1,8-naphthyridin-2-amine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 5,7-Dichloro-1,8-naphthyridin-2-amine and the broader class of 1,8-naphthyridine derivatives. While specific experimental data for this compound (CAS 131998-24-8) is limited in publicly accessible literature, this document outlines the expected electronic characteristics and provides detailed methodologies for their determination based on extensive research into structurally related analogs. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1]

The strategic placement of chloro- and amino-substituents on the 1,8-naphthyridine core is anticipated to significantly modulate its electronic structure, influencing its absorption, emission, and electrochemical behavior. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this and similar compounds in drug discovery and materials science applications.[2][3]

Predicted Electronic Properties and Spectroscopic Profile

The electronic properties of 1,8-naphthyridine derivatives are governed by π-π* transitions within the conjugated aromatic system.[4] The introduction of chlorine atoms, which are electron-withdrawing, and an amino group, which is electron-donating, at positions 5, 7, and 2 respectively, is expected to create a "push-pull" system. This can lead to intramolecular charge transfer (ICT) character in the electronic transitions, potentially red-shifting the absorption and emission spectra and influencing the compound's fluorescence quantum yield.[5]

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are essential techniques to probe the electronic transitions of 1,8-naphthyridine derivatives.[1][6][7] In the absence of an alkylamino substituent, the 1,8-naphthalimide and naphthalic anhydride compounds are colorless and weakly fluorescent.[8] However, with such a substituent, they often become yellow and exhibit strong fluorescence.[8] The absorption spectra are typically characterized by multiple bands corresponding to π-π* transitions.[4] Many derivatives of this class exhibit fluorescence, which is highly sensitive to their molecular structure and environment.[4]

Table 1: Representative Photophysical Data for Substituted 1,8-Naphthyridine Derivatives

DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2-(2-acetylamino-pyridinyl-6-ethylene)-7-hydroxyl-4-methyl-1,8-naphthyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Substituted 1,8-naphthalimides and naphthalic anhydridesAbsolute EthanolNot SpecifiedNot Specified~0.8[8]
Bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amineCH2Cl2Well-structured bandsDual fluorescenceNot Specified[9]

Note: This table presents data from related compounds to provide a comparative context due to the scarcity of specific data for this compound.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical properties of organic molecules, allowing for the determination of oxidation and reduction potentials.[10][11] These potentials are crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to understanding the compound's electronic behavior and reactivity. For many 1,8-naphthyridine derivatives, electrochemical studies have been pivotal in applications such as DNA biosensing and corrosion inhibition.[12][13][14]

Table 2: Representative Electrochemical Data for 1,8-Naphthalimide Derivatives

CompoundEonset ox (V)Eonset red (V)EHOMO (eV)ELUMO (eV)Eg (eV)
N-hexyl-1,8-naphthalimide derivative (AzNI-2)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified< 2.60

Note: The data is for a related class of compounds, N-hexyl-1,8-naphthalimides, to illustrate the typical range of electrochemical properties.[15] The energy gap (Eg) is often determined from the onset potentials of oxidation and reduction.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data. The following sections provide methodologies for key experiments used to characterize the electronic properties of 1,8-naphthyridine derivatives.

Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of substituted 1,8-naphthyridines can be achieved through various methods, with the Friedländer annulation being a common and efficient approach.[13][14] A representative multi-step synthesis for a related compound, 2-Amino-5-chloro-1,8-naphthyridine, is outlined below, which could be adapted for the target molecule.[16]

Protocol for a Multi-Step Synthesis:

  • Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one: Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide. Diethyl malonate and 2-amino-5-chloropyridine are added, and the mixture is refluxed. After workup, the product is precipitated by acidification.[16]

  • Step 2: Synthesis of 2,5-Dichloro-1,8-naphthyridine: The product from Step 1 is heated with phosphorus oxychloride (POCl₃).[16] Excess POCl₃ is removed, and the residue is neutralized to precipitate the dichlorinated product.[16]

  • Step 3: Synthesis of 2-Amino-5-chloro-1,8-naphthyridine: The dichlorinated product is heated in a sealed tube with a solution of ammonia in ethanol to yield the final aminated product.[16]

G cluster_0 Multi-Step Synthesis of a Substituted 1,8-Naphthyridine A 2-Amino-5-chloropyridine + Diethyl Malonate B Step 1: Cyclization (NaOEt, Ethanol, Reflux) A->B C 5-Chloro-1,8-naphthyridin-2(1H)-one B->C D Step 2: Chlorination (POCl3, Reflux) C->D E 2,5-Dichloro-1,8-naphthyridine D->E F Step 3: Amination (Ammonia, Ethanol, Heat) E->F G 2-Amino-5-chloro-1,8-naphthyridine F->G

Caption: A representative multi-step synthesis pathway for a substituted 1,8-naphthyridine.

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol details the steps to determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε).[4]

Procedure:

  • Sample Preparation: Prepare a stock solution (~1 mM) of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[1] Create a series of dilutions (1 µM to 100 µM) from the stock solution.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Measurement: Record a baseline spectrum with a cuvette containing the pure solvent.[1] Measure the absorbance of each diluted sample solution across the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the λmax values from the spectra. Use the Beer-Lambert law (A = εcl) and a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε).[6]

G cluster_0 UV-Vis Spectroscopy Workflow A Prepare Stock Solution (~1 mM) B Create Serial Dilutions (1-100 µM) A->B D Measure Absorbance Spectra of Dilutions B->D C Record Baseline Spectrum (Pure Solvent) C->D E Identify λmax D->E F Plot Calibration Curve (Absorbance vs. Concentration) D->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This protocol outlines the characterization of fluorescence properties, including excitation and emission spectra and the determination of the fluorescence quantum yield (ΦF).[4]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to prevent inner filter effects.[1][4]

  • Emission Spectrum: Set the excitation wavelength to the λmax from the UV-Vis spectrum.[1] Record the emission spectrum over a suitable wavelength range.

  • Excitation Spectrum: Set the emission wavelength to the maximum of the emission spectrum and scan the excitation wavelengths.[4]

  • Quantum Yield Determination (Relative Method): Measure the integrated fluorescence intensity and absorbance for both the sample and a known quantum yield standard (e.g., quinine sulfate).[4] Calculate the sample's quantum yield using the comparative method.[17]

G cluster_0 Fluorescence Spectroscopy Workflow A Prepare Dilute Solution (Absorbance < 0.1) C Acquire Emission Spectrum (Excite at λmax) A->C E Measure Integrated Intensity and Absorbance A->E B Determine λmax from UV-Vis Spectrum B->C D Acquire Excitation Spectrum (Monitor at Emission λmax) C->D G Calculate Quantum Yield (ΦF) E->G F Compare with Standard F->G

Caption: Workflow for fluorescence spectroscopy.

Cyclic Voltammetry (CV)

This protocol describes how to obtain a cyclic voltammogram to determine the redox potentials of the compound.[18][19]

Procedure:

  • Solution Preparation: Prepare a solution of the analyte (~1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[18][20]

  • Electrochemical Cell Setup: Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

  • Measurement: Deoxygenate the solution by bubbling with an inert gas. Record a background scan of the electrolyte solution.[20] Add the analyte and record the cyclic voltammogram by scanning the potential.[19] It is recommended to perform at least three scans to ensure reproducibility.[18]

  • Data Analysis: Determine the onset potentials for oxidation and reduction from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.

Biological Context and Signaling Pathways

1,8-Naphthyridine derivatives are known for a myriad of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Their mechanism of action often involves intercalation with DNA or inhibition of key enzymes like DNA gyrase.[12][21]

While a specific signaling pathway for this compound is not documented, its structural similarity to other biologically active heterocyclic compounds suggests it could be a candidate for kinase inhibition or other interactions within cellular signaling cascades. Further research, including in vitro screening and molecular docking studies, would be required to elucidate its specific biological targets and mechanisms of action.

G cluster_0 Drug Discovery and Development Logic Flow A Compound Synthesis and Characterization B In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Mechanism of Action Studies (Target Identification) D->E F In Vivo Efficacy and Toxicology Studies E->F G Preclinical Candidate F->G

Caption: A logical workflow for the investigation of a novel compound in drug discovery.

This guide provides a foundational understanding of the electronic properties of this compound, contextualized within the broader family of 1,8-naphthyridine derivatives. The detailed protocols and workflows are intended to equip researchers with the necessary tools to further investigate this and similar promising compounds.

References

Methodological & Application

Synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine from 2-Aminopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,7-dichloro-1,8-naphthyridin-2-amine, a valuable scaffold in medicinal chemistry, starting from the readily available 2-aminopyridine. This protocol outlines a plausible and robust multi-step synthetic pathway, including detailed experimental procedures, and summarizes key quantitative data.

Introduction

The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The title compound, this compound, serves as a key intermediate for the development of novel pharmaceuticals. This application note details a synthetic route proceeding through the formation of the 1,8-naphthyridine ring system, followed by a regioselective dichlorination.

Synthetic Strategy

The synthesis of this compound from 2-aminopyridine is proposed to proceed via a two-step sequence:

  • Formation of the 1,8-Naphthyridine Core: Synthesis of the intermediate, 1,8-naphthyridin-2-amine, via a Skraup-Doebner-von Miller type reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound.

  • Electrophilic Chlorination: Regioselective dichlorination of the 1,8-naphthyridin-2-amine intermediate at the C5 and C7 positions using an electrophilic chlorinating agent.

Synthesis_Workflow cluster_step1 Step 1: 1,8-Naphthyridine Core Synthesis cluster_step2 Step 2: Dichlorination A 2-Aminopyridine C Skraup-Doebner-von Miller Reaction A->C B Acrolein B->C D 1,8-Naphthyridin-2-amine C->D Cyclization & Aromatization E 1,8-Naphthyridin-2-amine G Electrophilic Aromatic Substitution E->G F N-Chlorosuccinimide (NCS) F->G H This compound G->H Chlorination_Mechanism cluster_activation Chloronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution NCS N-Chlorosuccinimide (NCS) Chloronium Electrophilic Chlorine Species (Cl⁺) NCS->Chloronium Protonation Acid Acid Catalyst (e.g., H⁺ from Acetic Acid) Sigma_Complex Sigma Complex (Wheland Intermediate) Chloronium->Sigma_Complex Naphthyridine 1,8-Naphthyridin-2-amine Naphthyridine->Sigma_Complex Nucleophilic attack on Cl⁺ Monochloro Monochloro-1,8-naphthyridin-2-amine Sigma_Complex->Monochloro Deprotonation & Aromatization Dichloro This compound Monochloro->Dichloro Second Chlorination

Application Notes and Protocols for the Friedländer Synthesis of Dichlorinated 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedländer synthesis for obtaining dichlorinated 1,8-naphthyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While the direct Friedländer synthesis of dichlorinated 1,8-naphthyridines is not widely documented in readily available literature, this document outlines generalized protocols for the Friedländer annulation of 1,8-naphthyridines and provides a specific, alternative synthetic route to a key dichlorinated scaffold.

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a powerful and versatile chemical reaction for the formation of quinoline and naphthyridine ring systems.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[1] This condensation is typically catalyzed by either an acid or a base and proceeds through an initial aldol addition followed by a cyclodehydration to yield the final aromatic heterocycle.[1] The choice of catalyst and reaction conditions can be tailored to the specific substrates to optimize the yield and purity of the desired product.[2]

For the synthesis of 1,8-naphthyridines, the reaction utilizes a 2-aminopyridine-3-carbaldehyde as the starting material. To obtain dichlorinated 1,8-naphthyridines via this method, a dichlorinated 2-aminopyridine-3-carbaldehyde would be the required precursor.

Synthesis of Dichlorinated 1,8-Naphthyridines

While a direct one-pot Friedländer synthesis for dichlorinated 1,8-naphthyridines is not prominently described, a common and effective method to produce compounds such as 2,7-dichloro-1,8-naphthyridine involves the chlorination of the corresponding naphthyridinedione. This method provides a reliable route to the dichlorinated scaffold, which can then be further functionalized.

Alternative Synthesis of 2,7-Dichloro-1,8-naphthyridine

A widely used method for the synthesis of 2,7-dichloro-1,8-naphthyridine involves the treatment of 1,8-naphthyridine-2,7(1H,8H)-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[3]

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,7-dichloro-1,8-naphthyridine via the chlorination route.

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
2,7-Dichloro-1,8-naphthyridine1,8-Naphthyridine-2,7(1H,8H)-dionePCl₅, POCl₃None (POCl₃ as solvent)6 hReflux74[3]

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine via Chlorination[3]

This protocol describes the synthesis of 2,7-dichloro-1,8-naphthyridine from 1,8-naphthyridine-2,7(1H,8H)-dione.

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, combine 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol).

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • After cooling, carefully pour the reaction mixture over crushed ice in a beaker.

  • Neutralize the solution by slowly adding sodium carbonate until the pH reaches 8.

  • A brown precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder (1.00 g, 5.08 mmol, 74% yield).

Protocol 2: General Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions[2]

This protocol provides a general, environmentally friendly method for the synthesis of 1,8-naphthyridines which can be adapted for dichlorinated precursors.

Materials:

  • 2-Aminonicotinaldehyde or a dichlorinated derivative (0.01 mol)

  • Active methylene compound (e.g., ketone, β-ketoester) (0.01 mol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.01 mol)

  • Mortar and pestle

  • Cold water

  • Filter paper and funnel

Procedure:

  • In a mortar, combine the 2-aminopyridine-3-carbaldehyde derivative, the active methylene compound, and CeCl₃·7H₂O.

  • Grind the mixture with a pestle at room temperature for the required time (typically 5-10 minutes, monitor by TLC).

  • Upon completion of the reaction, add cold water to the mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from an appropriate solvent.

Mandatory Visualizations

Friedländer Synthesis Workflow

G General Workflow for Friedländer Synthesis of 1,8-Naphthyridines cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start Starting Materials: - Dichlorinated 2-aminopyridine-3-carbaldehyde - Active Methylene Compound reaction Friedländer Condensation (e.g., Grinding, Reflux) start->reaction catalyst Catalyst (e.g., CeCl₃·7H₂O, Choline Hydroxide) catalyst->reaction crude_product Crude Dichlorinated 1,8-Naphthyridine reaction->crude_product workup Aqueous Work-up (e.g., quenching, extraction) crude_product->workup purification_method Purification (e.g., Recrystallization, Column Chromatography) workup->purification_method pure_product Pure Dichlorinated 1,8-Naphthyridine purification_method->pure_product analysis Structural Analysis (NMR, Mass Spectrometry, IR) pure_product->analysis

Caption: General workflow for the synthesis and analysis of dichlorinated 1,8-naphthyridine derivatives.

Logical Relationship of Synthesis Methods

G Synthetic Routes to Dichlorinated 1,8-Naphthyridines start_friedlander Dichlorinated 2-Aminopyridine-3-carbaldehyde + Ketone method_friedlander Friedländer Synthesis start_friedlander->method_friedlander start_chlorination 1,8-Naphthyridine-2,7-dione method_chlorination Chlorination (PCl₅/POCl₃) start_chlorination->method_chlorination product Dichlorinated 1,8-Naphthyridine method_friedlander->product method_chlorination->product

Caption: Two synthetic pathways to obtain dichlorinated 1,8-naphthyridines.

References

Application Notes and Protocols for the Synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dichloro-1,8-naphthyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of chloro- and amino-substituents on the naphthyridine ring provides versatile handles for further chemical modifications, making this compound a valuable building block for the development of novel therapeutics. This document provides a detailed, proposed protocol for the multi-step synthesis of this compound.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route for the preparation of this compound is outlined below. The synthesis commences with the well-established Friedländer annulation to construct the core 2-amino-1,8-naphthyridine structure, followed by a selective dichlorination at the 5- and 7-positions.

Overall Reaction:

Experimental Protocols

Step 1: Synthesis of 2-Amino-1,8-naphthyridine

This protocol is adapted from the Friedländer synthesis of 1,8-naphthyridine derivatives[2][3]. It involves the acid-catalyzed condensation of 2,6-diaminopyridine with malondialdehyde bis(dimethyl acetal).

Materials and Reagents:

  • 2,6-Diaminopyridine

  • Malondialdehyde bis(dimethyl acetal)

  • Phosphoric acid (85%)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 2,6-diaminopyridine (1.0 eq) and phosphoric acid (85%, ~10 eq by volume).

  • Stir the mixture at room temperature until the solid has completely dissolved.

  • Slowly add malondialdehyde bis(dimethyl acetal) (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-amino-1,8-naphthyridine.

Step 2: Synthesis of this compound

This step involves the electrophilic chlorination of the 2-amino-1,8-naphthyridine synthesized in the previous step using N-chlorosuccinimide (NCS)[4][5][6]. The amino group at the 2-position is an activating group and directs the chlorination to the 5- and 7-positions.

Materials and Reagents:

  • 2-Amino-1,8-naphthyridine

  • N-Chlorosuccinimide (NCS)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1,8-naphthyridine (1.0 eq) in glacial acetic acid.

  • Add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

  • Wash the organic layer with a saturated sodium thiosulfate solution to quench any unreacted NCS, followed by a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterStep 1: AminationStep 2: Dichlorination
Starting Material 2,6-Diaminopyridine2-Amino-1,8-naphthyridine
Key Reagents Malondialdehyde bis(dimethyl acetal), H₃PO₄N-Chlorosuccinimide (NCS), Acetic Acid
Molar Ratio (Reagent) 1.2 eq2.2 eq
Solvent Phosphoric AcidAcetic Acid
Reaction Temperature 90-100 °C50-60 °C
Reaction Time 4-6 hours8-12 hours
Product 2-Amino-1,8-naphthyridineThis compound
Anticipated Yield 60-75%50-65%
Purification Method Column ChromatographyRecrystallization / Column Chromatography

Visualizations

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Dichlorination SM1 2,6-Diaminopyridine React1 Reaction (90-100°C, 4-6h) SM1->React1 R1 Malondialdehyde bis(dimethyl acetal) R1->React1 Solv1 H₃PO₄ Solv1->React1 Int1 2-Amino-1,8-naphthyridine Int2 2-Amino-1,8-naphthyridine Workup1 Workup & Purification React1->Workup1 Workup1->Int1 React2 Reaction (50-60°C, 8-12h) Int2->React2 R2 N-Chlorosuccinimide (NCS) R2->React2 Solv2 Acetic Acid Solv2->React2 FP This compound Workup2 Workup & Purification React2->Workup2 Workup2->FP

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this document details a synthetic protocol, the 1,8-naphthyridine core is a known pharmacophore. For illustrative purposes, a hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor is shown below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Promotes Inhibitor 5,7-Dichloro-1,8-naphthyridine Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Note and Protocol for the Purification of 5,7-Dichloro-1,8-naphthyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dichloro-1,8-naphthyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Column chromatography is a widely used and effective technique for the purification of this and similar heterocyclic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, addressing common challenges such as isomeric impurities and product tailing.

Data Presentation

A summary of the recommended column chromatography conditions for the purification of this compound is presented in the table below. These parameters are based on general protocols for analogous 1,8-naphthyridine derivatives and may require optimization for specific crude sample compositions.

ParameterRecommended ConditionsNotes
Stationary Phase Silica gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientThe polarity of the eluent should be gradually increased.
Mobile Phase Modifier 0.5-1% Triethylamine (Et3N)Added to the mobile phase to prevent tailing of the basic amine compound.[1]
Sample Loading Dry loading or wet loadingDry loading is often preferred for better resolution.[2][3]
Elution Gradient elutionStarting with a low polarity solvent and gradually increasing the polarity.
Detection Thin Layer Chromatography (TLC) or UV detectorTo monitor the separation and identify fractions containing the desired product.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Dichloromethane)

  • Ethyl acetate (or Methanol)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for workup if necessary)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Fraction collection tubes

Pre-purification Workup (Optional)

If the crude product contains significant amounts of acidic or basic impurities, a preliminary acid-base extraction can be beneficial.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane.

  • Acid Extraction : Transfer the solution to a separatory funnel and extract with 10% aqueous hydrochloric acid. The basic this compound will move to the aqueous layer.

  • Separation : Separate the aqueous layer containing the protonated product. The organic layer with non-basic impurities can be discarded.

  • Basification and Extraction : Cool the aqueous layer in an ice bath and adjust the pH to ~8-9 with a suitable base (e.g., 5 M NaOH solution). Extract the product back into an organic solvent like dichloromethane (repeat 3 times).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product for column chromatography.

Column Chromatography Protocol
  • Column Preparation :

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand (approx. 1-2 cm) on top of the plug.[1]

  • Slurry Packing :

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Et3N).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[1]

    • Continuously add the slurry until the desired column height is reached. Do not let the silica gel run dry.

  • Sample Loading :

    • Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3][4]

    • Wet Loading : Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.[1]

    • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection :

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 2% to 20% ethyl acetate in hexane.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation :

    • Combine the fractions that contain the pure desired product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolution Dissolution in Minimal Solvent crude_product->dissolution adsorption Adsorption onto Silica Gel dissolution->adsorption solvent_evap Solvent Evaporation adsorption->solvent_evap dry_sample Dry Sample on Silica solvent_evap->dry_sample sample_loading Sample Loading dry_sample->sample_loading column_packing Column Packing with Silica Slurry column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-1,8-naphthyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities. The presence of a primary amino group at the 2-position, along with reactive chloro-substituents at the 5- and 7-positions, offers multiple avenues for structural modification to modulate physicochemical properties and pharmacological activity.

These application notes provide detailed protocols for the derivatization of the 2-amino group of this compound, focusing on common and synthetically useful transformations: N-acylation, N-alkylation, N-sulfonylation, and urea formation. The provided methodologies are based on established chemical principles for the derivatization of heterocyclic amines and are supported by representative data from analogous systems to guide researchers in their synthetic efforts.

General Experimental Workflow

The derivatization of this compound typically follows a general workflow involving reaction setup, monitoring, work-up, and purification.

General Experimental Workflow A Reactant Preparation (this compound, Reagent, Solvent, Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Work-up (Quenching, Extraction) C->D E Purification (Column chromatography, Recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: General experimental workflow for derivatization.

N-Acylation: Synthesis of Amide Derivatives

N-acylation of the 2-amino group is a fundamental transformation to introduce a wide variety of acyl groups, thereby modifying the steric and electronic properties of the parent molecule. This reaction is typically achieved using acyl chlorides or anhydrides in the presence of a base.

Experimental Protocol: N-Acetylation
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.5-2.0 eq.).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

N-Acylation Workflow cluster_0 Reaction cluster_1 Work-up and Purification A This compound + Acylating Agent (e.g., Acyl Chloride) + Base (e.g., Pyridine) B Stir at 0 °C to Room Temperature A->B C Quench with NaHCO3 (aq) B->C D Extract with Organic Solvent C->D E Purify by Chromatography D->E

Caption: Workflow for the N-acylation reaction.

Representative Quantitative Data for N-Acylation of Analogous Aminopyridines
Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCMRT485-95
Benzoyl ChlorideTriethylamineTHFRT680-92
Acetic AnhydridePyridineDCMRT290-98

Note: Data is representative and based on general procedures for the acylation of substituted aminopyridines. Optimization may be required for this compound.

N-Alkylation: Synthesis of Secondary and Tertiary Amine Derivatives

N-alkylation introduces alkyl groups to the amino function, which can significantly impact the lipophilicity and basicity of the molecule. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: N-Alkylation with Alkyl Halides
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add the corresponding alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.) to the suspension.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the N-alkylated product.

Representative Quantitative Data for N-Alkylation of Analogous Aminopyridines
Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Note: This data is based on protocols for the N-alkylation of analogous aromatic amines and may require optimization for the specific substrate.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonamide group is a key pharmacophore in many drugs. N-sulfonylation of this compound can be accomplished by reacting it with a sulfonyl chloride in the presence of a base.

Experimental Protocol: N-Sulfonylation with Benzenesulfonyl Chloride
  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine or a mixture of dichloromethane and triethylamine under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization.

N-Sulfonylation Pathway Start This compound Reagents + Sulfonyl Chloride + Base (e.g., Pyridine) Start->Reagents Product N-(5,7-Dichloro-1,8-naphthyridin-2-yl)sulfonamide Reagents->Product Sulfonamide Formation

Caption: Reaction pathway for N-sulfonylation.

Representative Quantitative Data for N-Sulfonylation of Analogous Amino-heterocycles
Sulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)
Benzenesulfonyl ChloridePyridinePyridineRT1270-85
p-Toluenesulfonyl ChlorideTriethylamineDCMRT1675-90
Methanesulfonyl ChlorideTriethylamineDCM0 to RT865-80

Note: Yields are representative for the sulfonylation of various amino-heterocycles and serve as a guideline.

Urea Formation: Synthesis of Urea Derivatives

Urea derivatives are important in drug design due to their ability to act as hydrogen bond donors and acceptors. They can be synthesized from the 2-amino group by reaction with isocyanates or via other urea-forming reagents.

Experimental Protocol: Reaction with Phenyl Isocyanate
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.05 eq.) dropwise to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. The product often precipitates out of the solution. Monitor the reaction by TLC.

  • Work-up: If a precipitate has formed, collect it by filtration, wash with the reaction solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization.

Representative Quantitative Data for Urea Formation with Analogous Amines

| Isocyanate | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl Isocyanate | THF | RT | 2-4 | >90 | | Methyl Isocyanate | DCM | RT | 1-3 | >90 | | 4-Chlorophenyl Isocyanate | THF | RT | 3-6 | >85 |

Note: These reactions are typically high-yielding with simple aromatic and heterocyclic amines.

Conclusion

The derivatization of the 2-amino group of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols for N-acylation, N-alkylation, N-sulfonylation, and urea formation outlined in these application notes, along with the representative quantitative data, offer a solid foundation for researchers to explore the chemical space around this important scaffold. Optimization of the reaction conditions for this specific substrate is recommended to achieve the best possible outcomes.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5,7-Dichloro-1,8-naphthyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with a wide range of potential therapeutic activities, including anticancer and antimicrobial properties.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery. The presence of two chlorine atoms at the 5- and 7-positions of 2-amino-1,8-naphthyridine offers opportunities for selective functionalization through nucleophilic aromatic substitution. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and develop new chemical entities with desired pharmacological profiles.

The reactivity of the chloro groups in this compound is influenced by the electron-withdrawing nature of the pyridine nitrogen atoms, which activates the ring towards nucleophilic attack. The regioselectivity of the substitution, i.e., whether the incoming nucleophile attacks the C5 or C7 position, is a key consideration in the synthetic design. While extensive experimental data on this specific substrate is limited in publicly available literature, analogies to related heterocyclic systems suggest that both positions are susceptible to substitution, with the potential for sequential displacement under controlled conditions.

Reaction Mechanism and Regioselectivity

Nucleophilic aromatic substitution on this compound is expected to proceed via a Meisenheimer intermediate. The regioselectivity of the initial substitution is dependent on the relative stability of the intermediate formed upon nucleophilic attack at either the C5 or C7 position. While a definitive prediction without experimental or computational data is challenging, factors such as the electronic influence of the 2-amino group and the specific reaction conditions will play a crucial role. It is plausible that mono-substituted products can be obtained by using a stoichiometric amount of the nucleophile, while di-substitution may be achieved with an excess of the nucleophile and more forcing conditions.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reactant [label="this compound", shape=box, style=rounded, fillcolor="#F1F3F4"]; nucleophile [label="Nucleophile (Nu-)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Meisenheimer Intermediate", shape=box, style=rounded, fillcolor="#FBBC05"]; product [label="Monosubstituted Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Cl-", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant -> intermediate [label="Attack at C5 or C7"]; nucleophile -> intermediate [style=invis]; intermediate -> product [label="Loss of Cl-"]; intermediate -> leaving_group [style=invis]; } dot Caption: Generalized mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are based on analogous reactions reported for related chloro-substituted 1,8-naphthyridine derivatives and general principles of SNAr reactions. Optimization of these conditions for specific nucleophiles and desired outcomes (mono- vs. di-substitution) is recommended.

Protocol 1: Mono-amination with an Aliphatic Amine

This protocol describes a general procedure for the mono-substitution of a chloro group with an aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine, pyrrolidine) (1.0 - 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the base (K2CO3 or DIPEA, 2-3 eq).

  • Under an inert atmosphere, add the aliphatic amine (1.0 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: Di-substitution with an Aromatic Amine (Buchwald-Hartwig Amination)

For less reactive aromatic amines, a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination is often more effective. This protocol provides a general guideline.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, substituted anilines) (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3)) (2.5 - 3.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add this compound (1.0 eq) and the aromatic amine (2.2 - 2.5 eq).

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes based on the reactivity of analogous compounds. Yields are estimates and will vary depending on the specific nucleophile and reaction conditions.

EntryNucleophilePosition(s) SubstitutedExpected Yield (%)
1Morpholine (1.1 eq)C7 (major) or C560-80 (mono)
2Pyrrolidine (2.5 eq)C5 and C750-70 (di)
3Sodium methoxide (1.1 eq)C7 (major) or C570-90 (mono)
4Aniline (2.5 eq, Pd-cat.)C5 and C740-60 (di)

Visualizations

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Substrate, Reagents, Solvent)"]; reaction [label="Reaction\n(Heating, Stirring)"]; monitoring [label="Monitoring\n(TLC, LC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Purification\n(Column Chromatography)"]; analysis [label="Product Analysis\n(NMR, MS)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; analysis -> end; } dot Caption: General workflow for nucleophilic aromatic substitution reactions.

Signaling Pathway (Illustrative)

Many 1,8-naphthyridine derivatives are investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

dot digraph "Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

receptor [label="Receptor Tyrosine Kinase"]; pi3k [label="PI3K"]; akt [label="Akt"]; mtor [label="mTOR"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="5,7-Disubstituted-1,8-\nnaphthyridin-2-amine\nDerivative", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

receptor -> pi3k; pi3k -> akt; akt -> mtor; mtor -> proliferation; inhibitor -> akt [label="Inhibition", style=dashed, color="#EA4335"]; } dot Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The protocols and information provided herein offer a foundation for researchers to explore the nucleophilic aromatic substitution chemistry of this scaffold. Careful optimization of reaction conditions will be essential to achieve the desired regioselectivity and yields for specific target molecules. The resulting compounds hold promise for the development of new therapeutic agents.

Application Notes and Protocols for 5,7-Dichloro-1,8-naphthyridin-2-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5,7-Dichloro-1,8-naphthyridin-2-amine as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. The 1,8-naphthyridine scaffold is a privileged heterocyclic system known for a wide array of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects. The presence of two reactive chlorine atoms at the 5 and 7 positions, along with an amino group at the 2-position, offers multiple avenues for structural diversification, making it a valuable building block in drug discovery.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents on the 1,8-naphthyridine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and vinyl groups. This approach enables the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives.

Suzuki-Miyaura Coupling for the Synthesis of Diaryl- and Divinyl-1,8-naphthyridines

This protocol is adapted from the successful Suzuki-Miyaura coupling of the closely related 2,7-dichloro-1,8-naphthyridine and is expected to be applicable to the 5,7-dichloro isomer. The 2-amino group may influence the reaction, potentially by coordinating with the palladium catalyst; however, successful couplings on similar amino-substituted heteroaromatics are well-documented.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an argon-flushed glass pressure tube, add Pd₂(dba)₃ (0.01 mmol, 2.5 mol%), S-Phos (0.04 mmol, 10 mol%), this compound (0.4 mmol), the arylboronic acid (1.2 mmol, 3.0 equiv), and K₃PO₄ (1.2 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) to the tube.

  • Reaction Conditions: Seal the tube with a Teflon screw cap and stir the reaction mixture at 100 °C for 20 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and dichloromethane (CH₂Cl₂). Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry with Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel (e.g., using a hexane-CH₂Cl₂ gradient) to yield the desired product.[1]

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Dichloro-1,8-naphthyridines

Starting MaterialCoupling PartnerProductYieldReference
2,7-Dichloro-1,8-naphthyridinePhenylboronic acid2,7-Diphenyl-1,8-naphthyridine90%[1]
2,7-Dichloro-1,8-naphthyridine4-Methoxyphenylboronic acid2,7-Bis(4-methoxyphenyl)-1,8-naphthyridineHigh[1]

Note: The yields are based on the 2,7-dichloro isomer and may vary for the 5,7-dichloro-2-amino isomer.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid catalyst Pd₂(dba)₃ / S-Phos K₃PO₄, Dioxane, 100°C reagents->catalyst Reaction Conditions product 5,7-Diaryl-1,8-naphthyridin-2-amine catalyst->product Forms C-C bonds

Suzuki-Miyaura cross-coupling workflow.

Biological Applications and Protocols

Derivatives of 1,8-naphthyridine are known to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors. The diaryl- and divinyl-substituted 1,8-naphthyridines synthesized from this compound are promising candidates for screening against various cancer cell lines and protein kinases.

Anticancer Activity and Cytotoxicity Assays

The cytotoxic effects of novel 1,8-naphthyridine derivatives can be evaluated against a panel of human cancer cell lines using standard in vitro assays.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,8-naphthyridine derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[2]

Table 2: Representative Cytotoxicity Data for Naphthyridine Derivatives

CompoundHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)Reference
Naphthyridine Derivative 142.61.52.7[3]
Naphthyridine Derivative 152.30.811.4[3]
Naphthyridine Derivative 160.70.15.1[3]

Note: These are examples of related naphthyridine compounds to illustrate the potential potency.

Kinase Inhibition and Signaling Pathways

Many 1,8-naphthyridine derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Potential Signaling Pathway Interactions

Derivatives of the 1,8-naphthyridine scaffold have been shown to target key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/AKT pathways, often by inhibiting receptor tyrosine kinases like EGFR or c-Met.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Naphthyridine Diaryl-1,8-naphthyridine Derivative Naphthyridine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Potential kinase inhibition signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the target kinase, its specific substrate, ATP, and the synthesized 1,8-naphthyridine derivative at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC₅₀ value for each compound.[3]

Table 3: Representative Kinase Inhibitory Activity of Naphthyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Naphthyridine Derivative 2CK2α920[3]
Naphthyridine Derivative 2CK2α'200[3]
Naphthyridine Derivative 11CK2α/α'< 22[3]

Note: These examples demonstrate the potential for naphthyridine derivatives to act as potent kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries based on the 1,8-naphthyridine scaffold. The resulting derivatives are promising candidates for further investigation as anticancer agents and kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical building block in the pursuit of new therapeutic agents.

References

Synthesis of Novel Aurora Kinase Inhibitors from 5,7-Dichloro-1,8-naphthyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potential Aurora kinase inhibitors derived from the versatile starting material, 5,7-Dichloro-1,8-naphthyridin-2-amine. The 1,8-naphthyridine scaffold is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to bind to a diverse range of biological targets, including protein kinases.[1] Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for the development of novel anticancer therapeutics.[2]

The synthetic strategies outlined below utilize modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate a library of substituted 1,8-naphthyridine derivatives.[3][4][5] These protocols are followed by detailed methods for evaluating the biological activity of the synthesized compounds, including in vitro kinase assays and cell-based proliferation assays.

I. Synthetic Protocols

The following protocols describe a representative synthetic route for the diversification of this compound to generate novel Aurora kinase inhibitors. The two chlorine atoms on the naphthyridine core offer opportunities for sequential and regioselective functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol describes the selective arylation at the C5 position of the naphthyridine core using a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

  • Step 1: this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the C5-aryl-7-chloro-1,8-naphthyridin-2-amine intermediate.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C5-aryl-7-chloro-1,8-naphthyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination for C7-Amination

This protocol describes the subsequent amination at the C7 position of the C5-aryl-7-chloro-1,8-naphthyridin-2-amine intermediate.

Reaction Scheme:

  • Step 2: The C5-aryl-7-chloro-1,8-naphthyridin-2-amine intermediate is reacted with a desired amine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the final C5-aryl-C7-amino-1,8-naphthyridin-2-amine derivative.

Materials:

  • C5-aryl-7-chloro-1,8-naphthyridin-2-amine (from Protocol 1)

  • Desired amine (e.g., piperazine, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add C5-aryl-7-chloro-1,8-naphthyridin-2-amine (1.0 eq), the desired amine (1.5 eq), and sodium tert-butoxide (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene to the reaction mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • In a separate vial, prepare the catalyst pre-mixture by adding Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to anhydrous toluene and stirring for 10 minutes under an inert atmosphere.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the final C5-aryl-C7-amino-1,8-naphthyridin-2-amine derivative.

II. Biological Evaluation Protocols

The following protocols are designed to assess the inhibitory activity of the synthesized compounds against Aurora kinases and their antiproliferative effects on cancer cell lines.

Protocol 3: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency (IC₅₀) of the synthesized compounds against Aurora kinases A and B.[6]

Principle:

The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The luminescent signal is proportional to the amount of ADP generated and therefore correlates with kinase activity.[6]

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Suitable kinase substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control wells).

  • Add 2 µL of the kinase solution (e.g., Aurora A or B) to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the respective kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values by fitting the data to a dose-response curve.

III. Data Presentation

The quantitative data obtained from the biological assays should be summarized in clear and structured tables for easy comparison of the synthesized compounds.

Table 1: In Vitro Aurora Kinase Inhibitory Activity

Compound IDR¹ (C5-substituent)R² (C7-substituent)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
Example-1 4-methoxyphenylpiperazin-1-ylDataData
Example-2 3-fluorophenylmorpholinoDataData
...............
Reference Known InhibitorKnown InhibitorDataData

Table 2: In Vitro Antiproliferative Activity

Compound IDHeLa GI₅₀ (µM)HCT116 GI₅₀ (µM)
Example-1 DataData
Example-2 DataData
.........
Reference DataData

IV. Visualizations

Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 5,7-Dichloro-1,8- naphthyridin-2-amine Step1 Protocol 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate C5-Aryl-7-chloro- 1,8-naphthyridin-2-amine Step1->Intermediate Step2 Protocol 2: Buchwald-Hartwig Amination Intermediate->Step2 Final_Product Final Inhibitor Compounds Step2->Final_Product Assay1 Protocol 3: In Vitro Kinase Assay (IC50 Determination) Final_Product->Assay1 Assay2 Protocol 4: Cell Proliferation Assay (GI50 Determination) Final_Product->Assay2

Caption: General Experimental Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols for the Functionalization of C5 and C7 Positions of 1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and interesting photophysical properties. The functionalization of the C5 and C7 positions of the 1,8-naphthyridine core opens up avenues for the synthesis of novel compounds with tailored properties. This document provides detailed application notes and experimental protocols for key functionalization reactions at these positions.

Introduction to C5 and C7 Reactivity

The electronic nature of the 1,8-naphthyridine ring system influences its reactivity. The pyridine rings are electron-deficient, making direct electrophilic aromatic substitution challenging. However, the C5 and C7 positions are susceptible to nucleophilic attack on activated precursors and can be functionalized through modern cross-coupling methodologies. Furthermore, C-H activation strategies, while still emerging for this specific scaffold, offer a direct route to functionalization.

This guide will focus on two primary strategies for C5 and C7 functionalization:

  • Functionalization via Halogenated Intermediates: This two-step approach involves the initial synthesis of 5,7-dihalo-1,8-naphthyridines, which then serve as versatile precursors for various cross-coupling reactions.

  • Direct C-H Functionalization: Emerging methods that allow for the direct conversion of C-H bonds at the C5 and C7 positions to new functional groups.

Data Presentation: Summary of Key Reactions

The following table summarizes representative reactions for the functionalization of the C5 and C7 positions of 1,8-naphthyridine, including typical conditions and expected yields.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)
Suzuki-Miyaura Coupling 5,7-Dichloro-1,8-naphthyridineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C5,7-Diaryl-1,8-naphthyridine70-95
Buchwald-Hartwig Amination 5,7-Dichloro-1,8-naphthyridineAmine, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100-120 °C5,7-Diamino-1,8-naphthyridine60-90
Direct C-H Arylation 1,8-NaphthyridineAryl bromide, Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 120-140 °C5,7-Diaryl-1,8-naphthyridine40-70
Nitration (via Diazotization) 7-Amino-1,8-naphthyridine derivativesNaNO₂, H₂SO₄, then HNO₃7-Hydroxy-X-nitro-1,8-naphthyridineVariable

Experimental Protocols

Protocol 1: Synthesis of 5,7-Diaryl-1,8-naphthyridine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a 5,7-dihalo-1,8-naphthyridine with arylboronic acids.

Materials:

  • 5,7-Dichloro-1,8-naphthyridine

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Toluene, Ethanol, and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 5,7-dichloro-1,8-naphthyridine (1.0 eq.), the arylboronic acid (2.2 eq.), and K₂CO₃ (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 eq.) to the flask.

  • Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5,7-diaryl-1,8-naphthyridine.

Protocol 2: Synthesis of 5,7-Diamino-1,8-naphthyridine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of a 5,7-dihalo-1,8-naphthyridine.

Materials:

  • 5,7-Dichloro-1,8-naphthyridine

  • Amine (2.2 - 2.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equivalents)

  • Anhydrous, degassed toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOt-Bu (2.5 eq.).

  • Add the 5,7-dichloro-1,8-naphthyridine (1.0 eq.) and the amine (2.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5,7-diamino-1,8-naphthyridine.

Mandatory Visualizations

Suzuki_Coupling_Workflow Start Start: 5,7-Dihalo-1,8-naphthyridine + Arylboronic Acid Reaction_Setup Reaction Setup: - Pd(PPh3)4 Catalyst - K2CO3 Base - Toluene/EtOH/H2O Solvent Start->Reaction_Setup Heating Heating: 80-100 °C, 12-24h Reaction_Setup->Heating Workup Aqueous Workup: - Ethyl Acetate Extraction - Washing & Drying Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 5,7-Diaryl-1,8-naphthyridine Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow Start Start: 5,7-Dihalo-1,8-naphthyridine + Amine Catalyst_System Catalyst System: - Pd2(dba)3 - Xantphos Ligand - NaOt-Bu Base - Toluene Solvent Start->Catalyst_System Heating Heating: 100-120 °C, 16-24h Catalyst_System->Heating Quenching_Workup Quenching & Workup: - Sat. aq. NH4Cl - Ethyl Acetate Extraction Heating->Quenching_Workup Purification Purification: Column Chromatography Quenching_Workup->Purification Product Product: 5,7-Diamino-1,8-naphthyridine Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Signaling_Pathway_Analogy cluster_strategy1 Strategy 1: Functionalization via Halogenated Intermediates cluster_strategy2 Strategy 2: Direct C-H Functionalization Naphthyridine 1,8-Naphthyridine Halogenation Halogenation (e.g., with NBS/TFAA) Naphthyridine->Halogenation Dihalo_Naphthyridine 5,7-Dihalo-1,8-naphthyridine Halogenation->Dihalo_Naphthyridine Cross_Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Dihalo_Naphthyridine->Cross_Coupling Functionalized_Product1 5,7-Disubstituted-1,8-naphthyridine Cross_Coupling->Functionalized_Product1 Naphthyridine2 1,8-Naphthyridine CH_Activation Direct C-H Activation (e.g., Pd-catalyzed) Naphthyridine2->CH_Activation Functionalized_Product2 5,7-Disubstituted-1,8-naphthyridine CH_Activation->Functionalized_Product2

Caption: Synthetic strategies for C5 and C7 functionalization.

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern of 5,7-Dichloro-1,8-naphthyridin-2-amine makes it a key intermediate for the synthesis of novel pharmaceutical candidates. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities. This application note details a proposed microwave-assisted route to synthesize the title compound, starting from 2,6-diaminopyridine.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing with the cyclization of 2,6-diaminopyridine with malonic acid to form the dihydroxy-naphthyridine intermediate. This is followed by a chlorination step to yield 2-amino-5,7-dichloro-1,8-naphthyridine.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 2-Amino-1,8-naphthyridine-5,7(6H,8H)-dione

This step involves the condensation and cyclization of 2,6-diaminopyridine with malonic acid under microwave irradiation.

  • Materials:

    • 2,6-Diaminopyridine

    • Malonic Acid

    • Phosphorus Oxychloride (POCl₃)

    • Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid) - can be prepared or purchased

    • Microwave synthesis reactor

    • Standard laboratory glassware

  • Procedure:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2,6-diaminopyridine (1.0 eq), malonic acid (2.2 eq), and Eaton's reagent (5 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 150 °C for 30 minutes with continuous stirring.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully pour the reaction mixture into ice-water (50 mL).

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield 2-Amino-1,8-naphthyridine-5,7(6H,8H)-dione.

Step 2: Microwave-Assisted Synthesis of this compound

This step describes the chlorination of the dihydroxy intermediate using phosphorus oxychloride under microwave irradiation.

  • Materials:

    • 2-Amino-1,8-naphthyridine-5,7(6H,8H)-dione

    • Phosphorus Oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Microwave synthesis reactor

  • Procedure:

    • In a 10 mL microwave reaction vessel, suspend 2-Amino-1,8-naphthyridine-5,7(6H,8H)-dione (1.0 eq) in phosphorus oxychloride (10 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the suspension.

    • Seal the vessel and irradiate in the microwave reactor at 120 °C for 20 minutes with stirring.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Data Presentation

Table 1: Summary of Proposed Microwave-Assisted Synthesis Parameters and Results

StepProductReactantsReagents/SolventMicrowave ConditionsTime (min)Temp (°C)Est. Yield (%)
12-Amino-1,8-naphthyridine-5,7(6H,8H)-dione2,6-Diaminopyridine, Malonic AcidEaton's Reagent100 W3015075-85
2This compound2-Amino-1,8-naphthyridine-5,7(6H,8H)-dionePOCl₃, DIPEA150 W2012060-70

Note: Estimated yields are based on similar reactions reported in the literature for related naphthyridine syntheses and may require optimization for this specific protocol.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product 2_6_Diaminopyridine 2,6-Diaminopyridine Cyclization Microwave Irradiation (150°C, 30 min) Eaton's Reagent 2_6_Diaminopyridine->Cyclization Malonic_Acid Malonic Acid Malonic_Acid->Cyclization Intermediate_1 2-Amino-1,8-naphthyridine-5,7(6H,8H)-dione Cyclization->Intermediate_1 Chlorination Microwave Irradiation (120°C, 20 min) POCl₃, DIPEA Intermediate_1->Chlorination Final_Product This compound Chlorination->Final_Product

Application Notes and Protocols for the Acylation and Alkylation of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5,7-Dichloro-1,8-naphthyridin-2-amine, a key scaffold in medicinal chemistry. The following sections describe procedures for the N-acylation and N-alkylation of the primary amino group at the C2 position, offering pathways to a diverse range of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

N-Acylation of this compound

N-acylation of the 2-amino group of the 5,7-dichloro-1,8-naphthyridine core introduces an amide functionality, which can modulate the compound's physicochemical properties and biological activity. A common and effective method for this transformation is the use of an acid anhydride or acid chloride in the presence of a base.

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add pyridine (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide.

Quantitative Data Summary (Acylation):

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Acetic AnhydridePyridineDCM2-40 to RT85-95 (estimated)Analogous to[1]
Benzoyl ChlorideTriethylamineDCM3-50 to RT80-90 (estimated)General procedure

Note: The yields are estimated based on similar reactions on related substrates due to the lack of specific literature data for this compound.

N-Alkylation of this compound

N-alkylation of the 2-amino group introduces alkyl substituents, which can significantly impact the lipophilicity, steric profile, and receptor-binding interactions of the molecule. Reductive amination is a widely used and effective method for this transformation.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-monoalkylation of this compound using an aldehyde and a reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or other suitable aprotic solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-alkylated product.

Quantitative Data Summary (Alkylation):

Alkylating AgentReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
FormaldehydeNaBH(OAc)₃DCE4-8RT70-85 (estimated)General procedure
BenzaldehydeNaBH(OAc)₃DCE6-12RT75-90 (estimated)General procedure

Note: The yields are estimated based on general reductive amination protocols on aminopyridines due to the absence of specific literature data for this compound.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material add_reagents Add Reagents dissolve->add_reagents reaction Stir at Appropriate Temperature add_reagents->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product chromatography->characterization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in the synthesis of substituted 1,8-naphthyridines. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical. For Friedländer-type syntheses, traditional acid or base catalysts can be harsh and lead to side reactions.

    • Catalyst: Experiment with milder and more efficient catalysts. While strong acids or bases are sometimes used, newer methods have shown success with catalysts that can be optimized for your specific substrate.

    • Solvent: The solvent can significantly impact reaction rates and yields. While organic solvents are common, greener alternatives like water have been shown to be effective in some 1,8-naphthyridine syntheses. Solvent-free conditions, such as grinding the reactants with a solid catalyst, can also be explored to simplify workup and potentially improve yields.

    • Temperature: The optimal reaction temperature is highly dependent on your specific starting materials and catalyst. A temperature screening should be performed to find the ideal conditions for your reaction.

  • Purity of Starting Materials: Ensure the purity of your reactants. Impurities in the starting materials can lead to the formation of byproducts and reduce the yield of the desired product.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time.

Q2: I am observing the formation of multiple byproducts, making purification difficult. How can I minimize these?

A2: Byproduct formation is often due to a lack of regioselectivity, especially when using unsymmetrical starting materials in a Friedländer condensation. The formation of positional isomers is a common issue.

  • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Slow addition of one reactant to the other can sometimes improve selectivity.

  • Alternative Synthetic Routes: If the direct Friedländer annulation proves problematic, consider a multi-step synthesis. This could involve the initial formation of a naphthyridine core, followed by chlorination and amination steps. This modular approach allows for better control over the introduction of functional groups and can lead to a cleaner product profile. For instance, a plausible route could involve the synthesis of a di-chloro-1,8-naphthyridine intermediate, followed by a selective nucleophilic aromatic substitution to introduce the amino group at the C2 position.

Q3: The purification of the final product is challenging, and I am experiencing significant product loss.

A3: The purification of amino- and chloro-substituted naphthyridines can be complex due to the polarity of the molecule and the potential for closely related impurities.

  • Purification Technique:

    • Acid Extraction: As the product is a basic amine, an acid wash during the workup can be an effective initial purification step. Dissolving the crude product in an organic solvent and extracting with an aqueous acid solution will move the desired product into the aqueous layer, leaving non-basic impurities behind. Neutralization of the aqueous layer will then precipitate the purified product.

    • Column Chromatography: Silica gel column chromatography is a common method for final purification.

      • Stationary Phase: Standard silica gel is typically used.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

      • Tailing Prevention: To prevent peak tailing, which is common with amines on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective final purification step to obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound?

A: Two primary synthetic strategies can be considered:

  • Friedländer Annulation: This is a direct, one-pot condensation reaction. A plausible approach would involve the reaction of a 2-amino-4,6-dichloronicotinaldehyde with a suitable C2 synthon (a compound that can provide the remaining two carbons of the second ring). The main challenge with this route is the potential for side reactions and the availability of the substituted aminopyridine starting material.

  • Multi-step Synthesis: This approach offers more control and may lead to a higher overall yield and purity. A representative sequence could be:

    • Step 1: Construction of a 5,7-dichloro-1,8-naphthyridin-2(1H)-one intermediate.

    • Step 2: Chlorination of the 2-position to yield 2,5,7-trichloro-1,8-naphthyridine.

    • Step 3: Selective amination at the C2 position via nucleophilic aromatic substitution with ammonia or an ammonia equivalent.

Q: What are the key parameters to optimize in the Friedländer synthesis for this target molecule?

A: The key parameters for optimization include:

  • Catalyst: Both acid and base catalysts can be employed. The choice and concentration of the catalyst should be optimized to maximize yield and minimize byproduct formation.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

  • Temperature: The reaction temperature should be carefully controlled to balance the reaction rate with the stability of the reactants and products.

  • Reactant Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Data Presentation

Table 1: General Conditions for Friedländer Annulation of 1,8-Naphthyridines

ParameterCondition 1 (Acid-Catalyzed)Condition 2 (Base-Catalyzed)Condition 3 (Ionic Liquid)
Catalyst p-Toluenesulfonic acidPotassium hydroxide[Bmmim][Im]
Solvent TolueneEthanolSolvent-free
Temperature RefluxReflux80 °C
Reaction Time 6-12 hours8-16 hours12-24 hours
Typical Yield Moderate to GoodModerate to GoodGood to Excellent

Table 2: Multi-step Synthesis Parameters for a Chloro-amino-1,8-naphthyridine Derivative [1]

StepReactionKey ReagentsSolventTemperatureTypical Duration
1Naphthyridinone formation2-Amino-5-chloropyridine, Diethyl malonate, Sodium ethoxideEthanolReflux8-10 hours
2ChlorinationPhosphorus oxychloride (POCl₃)NeatReflux3-4 hours
3AminationAmmonia (in ethanol or aqueous)Sealed tube150-180 °C12-16 hours

Experimental Protocols

The following are representative protocols for the synthesis of chloro-substituted 1,8-naphthyridine derivatives, which can be adapted for the synthesis of this compound with appropriate modifications of the starting materials.

Protocol 1: General Procedure for Friedländer Annulation

  • To a solution of the appropriately substituted 2-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent, add the active methylene compound (1.1 eq).

  • Add the catalyst (e.g., catalytic amount of p-toluenesulfonic acid or a stoichiometric amount of a base like potassium hydroxide).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acid catalyst is used, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Multi-step Synthesis via Chlorination and Amination (adapted from 2-amino-5-chloro-1,8-naphthyridine synthesis) [1]

  • Step 1: Synthesis of 5,7-Dichloro-1,8-naphthyridin-2(1H)-one (Hypothetical)

    • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

    • To this solution, add diethyl malonate, followed by 2-amino-4,6-dichloropyridine.

    • Heat the reaction mixture at reflux for 8-10 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with acetic acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Step 2: Synthesis of 2,5,7-Trichloro-1,8-naphthyridine (Hypothetical)

    • A mixture of 5,7-dichloro-1,8-naphthyridin-2(1H)-one and phosphorus oxychloride (POCl₃) is heated at reflux for 3-4 hours.

    • Carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Step 3: Synthesis of this compound (Hypothetical)

    • A solution of 2,5,7-trichloro-1,8-naphthyridine in a sealed tube with a solution of ammonia in ethanol is heated at 150-180°C for 12-16 hours.

    • After cooling, concentrate the reaction mixture.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Visualizations

The following diagrams illustrate the proposed synthetic workflows and a troubleshooting decision tree.

G cluster_friedlander Route 1: Friedländer Annulation cluster_multistep Route 2: Multi-step Synthesis start1 2-Amino-4,6-dichloronicotinaldehyde + C2 Synthon process1 Friedländer Condensation (Acid or Base Catalysis) start1->process1 product1 This compound process1->product1 start2 2-Amino-4,6-dichloropyridine step1 Step 1: Cyclization start2->step1 intermediate1 5,7-Dichloro-1,8-naphthyridin-2(1H)-one step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 2,5,7-Trichloro-1,8-naphthyridine step2->intermediate2 step3 Step 3: Amination intermediate2->step3 product2 This compound step3->product2

Caption: Proposed synthetic routes to this compound.

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproduct Formation? start->byproducts check_tlc Monitor by TLC/LC-MS incomplete_reaction->check_tlc Yes suboptimal_conditions Suboptimal Conditions? incomplete_reaction->suboptimal_conditions No extend_time Extend Reaction Time check_tlc->extend_time optimize_catalyst Optimize Catalyst suboptimal_conditions->optimize_catalyst optimize_solvent Optimize Solvent suboptimal_conditions->optimize_solvent optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp control_conditions Control Temp & Addition Rate byproducts->control_conditions Yes purification_difficulty Purification Difficulty? byproducts->purification_difficulty No alt_route Consider Multi-step Synthesis control_conditions->alt_route acid_extraction Use Acid Extraction purification_difficulty->acid_extraction column_chrom Optimize Column Chromatography (add triethylamine) purification_difficulty->column_chrom recrystallize Attempt Recrystallization purification_difficulty->recrystallize

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Friedländer Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedländer synthesis of naphthyridines. Our goal is to help you optimize your reaction outcomes, minimize side product formation, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Friedländer synthesis of naphthyridines?

A1: Low yields in the Friedländer synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical. Traditional methods may require harsh conditions, but modern approaches using ionic liquids or solvent-free grinding can improve yields.[1][2]

  • Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can interfere with the reaction, leading to the formation of side products and a lower yield of the desired naphthyridine.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the target product.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products?

A2: The formation of multiple products is a common issue, often stemming from the following side reactions:

  • Self-Condensation of the Active Methylene Compound: Ketones with α-hydrogens can undergo self-aldol condensation, especially under basic conditions.[1] For example, acetone can self-condense to form mesityl oxide.

  • Formation of Regioisomers: When using unsymmetrical ketones (e.g., 2-butanone), the reaction can proceed via two different enolates, leading to the formation of a mixture of regioisomeric naphthyridines.[3]

  • Incomplete Cyclization: The reaction may stall at the intermediate enamine stage, which may be stable under certain conditions and not fully cyclize to the final naphthyridine ring system.[1]

  • Unreacted Starting Materials: The presence of unreacted 2-aminopyridine derivatives is a common impurity found in the crude product.[4]

Q3: How can I control the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?

A3: Controlling regioselectivity is a key challenge. Here are some effective strategies:

  • Catalyst Selection: Certain catalysts exhibit a strong preference for the formation of a specific regioisomer. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly regioselective in producing 2-substituted 1,8-naphthyridines.[5]

  • Slow Addition of the Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture can significantly improve the regioselectivity in favor of the desired product.[5]

  • Reaction Temperature: The reaction temperature can influence the ratio of regioisomers. Optimization of the temperature is recommended to favor the desired product.

Q4: What is the best way to monitor the progress of my Friedländer synthesis?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] A common mobile phase for analyzing naphthyridine synthesis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 7:3 or 8:2 ratio).[6] By spotting the starting materials, the reaction mixture, and a co-spot on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.[6]

Q5: What are the recommended methods for purifying the crude naphthyridine product?

A5: The most common and effective purification techniques are:

  • Recrystallization: This is often the first method to try for solid crude products. Choosing an appropriate solvent is key to obtaining high purity crystals.[7]

  • Silica Gel Column Chromatography: This is a versatile method for separating the desired product from impurities and side products, especially for oily or complex mixtures.[4][8] An eluent system of appropriate polarity, often a mixture of hexane and ethyl acetate, is used to elute the compounds from the column.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst or suboptimal reaction conditions (temperature, solvent).- Ensure the catalyst is active. - Systematically screen different catalysts (e.g., acids, bases, Lewis acids). - Optimize the reaction temperature and solvent. Consider using ionic liquids or solvent-free conditions.[1]
Purity of starting materials.- Purify starting materials before use. Ensure 2-aminopyridine-3-carbaldehyde is fresh or stored under an inert atmosphere to prevent oxidation.[1]
Incomplete reaction.- Monitor the reaction by TLC until the starting material is consumed.[1] - Extend the reaction time if necessary.
Formation of Multiple Products Self-condensation of the active methylene compound.- Use a milder base or a catalyst that does not promote self-condensation. - Consider using a more reactive electrophile to favor the desired reaction.
Poor regioselectivity with unsymmetrical ketones.- Employ a regioselective catalyst such as TABO.[5] - Add the ketone slowly to the reaction mixture.[5] - Optimize the reaction temperature.
Incomplete cyclization.- Adjust the reaction conditions (e.g., increase temperature, change catalyst) to promote the final cyclization and dehydration step.
Difficult Purification Presence of basic impurities (e.g., unreacted 2-aminopyridine).- Perform an acidic wash (e.g., with 1M HCl) during the workup to remove basic impurities by converting them into water-soluble salts.[4]
Product is an oil or a complex mixture.- Utilize silica gel column chromatography for purification. Select an appropriate eluent system by first performing TLC analysis.[4]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 1,8-naphthyridine derivatives via the Friedländer reaction.

EntryActive Methylene CompoundProductCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Acetone2-Methyl-1,8-naphthyridineCholine hydroxideWater506>95[10]
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridineCholine hydroxideWater50892[10]
31-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][9][11]naphthyridineCholine hydroxideWater501192[10]
41-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][9][11]naphthyridineCholine hydroxideWater501096[10]
52-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridine[Bmmim][Im][Bmmim][Im]802490[12]
6Acetoacetanilide2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamideNH₂SO₃NH₄Solvent-freeRT5 min92[8]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis using an Ionic Liquid Catalyst[12]

This protocol describes the synthesis of 2,3-diphenyl-1,8-naphthyridine.

  • Reaction Setup: In a Schlenk reaction bottle, combine 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone in the ionic liquid 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]).

  • Reaction Conditions: Stir the mixture magnetically at approximately 80 °C.

  • Workup: After the reaction is complete (as monitored by TLC), extract the mixture with ethyl ether and deionized water.

  • Isolation: Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether) to yield the pure 2,3-diphenyl-1,8-naphthyridine.

Protocol 2: General Procedure for Silica Gel Column Chromatography[4]
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring an even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the solution onto a small amount of silica gel and, after evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified naphthyridine derivative.

Visual Troubleshooting Guide

Friedlander_Troubleshooting start Start Friedländer Synthesis check_yield Check Crude Yield and Purity (TLC) start->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield check_purity Check Purity by TLC/NMR good_yield->check_purity optimize_conditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature troubleshoot_yield->optimize_conditions check_sm_purity Check Starting Material Purity troubleshoot_yield->check_sm_purity monitor_reaction Monitor Reaction to Completion (TLC) troubleshoot_yield->monitor_reaction impure Impure Product check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_purity Troubleshoot Impurities impure->troubleshoot_purity end Isolated Pure Product pure->end identify_impurities Identify Impurities: - Unreacted Starting Materials - Self-condensation Products - Regioisomers troubleshoot_purity->identify_impurities optimize_conditions->start check_sm_purity->start monitor_reaction->start purification Select Purification Method: - Recrystallization - Column Chromatography identify_impurities->purification purification->end

Caption: Troubleshooting workflow for the Friedländer synthesis of naphthyridines.

References

Technical Support Center: Purification of Chlorinated Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My chlorinated naphthyridine appears to be degrading on the silica gel column. What's causing this and how can I prevent it?

Answer:

Degradation of chlorinated naphthyridines on a standard silica gel column is a common issue, often attributable to the acidic nature of the silica. The Lewis acid sites on the silica surface can interact with the basic nitrogen atoms of the naphthyridine ring, potentially catalyzing degradation or leading to irreversible adsorption.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your mobile phase containing a small amount of a basic modifier, typically 0.1-1% triethylamine or pyridine.[1]

  • Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[1] Alumina is less acidic and can be a better choice for purifying acid-sensitive or basic compounds.

  • Use Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica support can be an effective alternative. Elution is typically performed with a mixture of water and an organic solvent like acetonitrile or methanol.

2. I'm struggling to separate my desired chlorinated naphthyridine from a positional isomer. How can I improve the separation?

Answer:

Positional isomers, such as 2-amino-3-chloro-1,8-naphthyridine and 2-amino-5-chloro-1,8-naphthyridine, often have very similar polarities, making their separation by standard column chromatography challenging.[1]

Troubleshooting Strategies:

  • Optimize Your Mobile Phase: Use thin-layer chromatography (TLC) to screen a wide range of solvent systems with varying polarities and selectivities. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or acetone can alter the selectivity and improve separation.

  • Employ High-Performance Column Chromatography (HPCC): HPCC with a shallow solvent gradient can provide the resolution needed to separate closely related isomers.[1] A very slow, gradual increase in the polar component of the mobile phase can effectively resolve compounds with small differences in polarity.

  • Consider Derivatization: In some cases, it may be possible to selectively react one isomer with a derivatizing agent to significantly alter its polarity. After separation of the derivatized compound, the protecting group can be removed to yield the pure desired isomer.[1]

3. My crude product contains unreacted starting materials and residual chlorinating agent (e.g., POCl₃). What is the most efficient way to remove these?

Answer:

Residual starting materials and reagents from the chlorination step are common impurities. A multi-step workup is often necessary for their removal.

Troubleshooting Workflow:

  • Quenching: After the reaction, excess POCl₃ is typically quenched by carefully pouring the reaction mixture into ice-water. This hydrolyzes the reactive POCl₃ to phosphoric acid.

  • Basification: The acidic solution is then neutralized and made basic, usually with a sodium or potassium hydroxide solution, to precipitate the crude product.

  • Acidic Wash: To remove basic impurities like unreacted aminopyridine precursors, an acidic wash during the workup is highly effective.[1] Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic impurities will be protonated and partition into the aqueous layer.[1]

  • Aqueous Wash: To remove water-soluble byproducts and salts, wash the organic layer with water and then with brine to aid in drying.

4. During recrystallization, my chlorinated naphthyridine is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This often happens if the solution is supersaturated at a temperature above the melting point of the solute in the solvent system, or if the cooling process is too rapid.

Troubleshooting Tips:

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.

  • Reduce the Cooling Rate: Slow cooling is crucial for crystal formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or adjust the ratio of your solvent mixture.

Quantitative Data Summary

The efficiency of purification methods can vary significantly based on the specific compound and the nature of the impurities. The following table provides a general comparison of expected recovery yields for common purification techniques.

Purification MethodTypical Recovery Yield (%)Purity AchievedNotes
Recrystallization 60 - 90%Good to ExcellentHighly dependent on the solubility profile of the compound and impurities. Yield can be lower if the compound has significant solubility in the cold mother liquor.
Flash Column Chromatography (Silica Gel) 50 - 85%Good to ExcellentYield can be affected by irreversible adsorption or degradation on the column, especially for basic or acid-sensitive compounds.[1]
Acid-Base Extraction > 90%VariablePrimarily for removing acidic or basic impurities. Purity of the isolated product depends on the nature of the remaining neutral impurities.

Experimental Protocols

Protocol 1: General Purification of a Crude Chlorinated Naphthyridine via Flash Column Chromatography

This protocol is a general guideline for the purification of a chlorinated naphthyridine derivative using silica gel flash chromatography.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from major impurities.

2. Column Packing:

  • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
  • Pack the column with silica gel as a slurry in the initial, least polar mobile phase, ensuring a well-compacted, bubble-free bed.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Liquid Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from your TLC analysis.
  • If a gradient elution is required, start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. For example, a gradient from 0% to 20% ethyl acetate in hexane.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified chlorinated naphthyridine.

Protocol 2: Recrystallization of a Chlorinated Naphthyridine

This protocol provides a general procedure for the purification of a solid chlorinated naphthyridine by recrystallization.

1. Solvent Selection:

  • Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[2]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this process.
  • Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.

5. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow crude Crude Chlorinated Naphthyridine Product workup Aqueous Workup (Acid/Base Extraction) crude->workup Remove salts, acidic/basic impurities chromatography Column Chromatography workup->chromatography Separate non-polar impurities and isomers recrystallization Recrystallization workup->recrystallization For solid products chromatography->recrystallization Final polishing analysis Purity Analysis (NMR, LCMS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity > 95%

Caption: General purification workflow for chlorinated naphthyridines.

Caption: Troubleshooting logic for column chromatography issues.

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Product 'Oiling Out' start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals sol_oiling Add more solvent. Cool more slowly. oiling_out->sol_oiling sol_recovery Concentrate mother liquor. Use less solvent initially. low_recovery->sol_recovery sol_crystals Scratch flask. Add seed crystal. no_crystals->sol_crystals

Caption: Troubleshooting common recrystallization problems.

References

improving regioselectivity in the synthesis of dichloro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dichloro-1,8-naphthyridines. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides and FAQs

This section provides solutions to common problems encountered during the synthesis of dichloro-1,8-naphthyridines, focusing on improving regioselectivity and addressing common side reactions.

Q1: My chlorination reaction of a 1,8-naphthyridinone precursor is yielding a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the dichloro- derivative?

A1: Achieving complete dichlorination while avoiding mono-chlorination requires careful control of reaction conditions. Here are several factors to consider:

  • Stoichiometry of Chlorinating Agent: Ensure you are using a sufficient excess of the chlorinating agent. For the conversion of a dihydroxy-1,8-naphthyridine to a dichloro-1,8-naphthyridine, a significant excess of reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is often necessary.

  • Reaction Time and Temperature: Incomplete reactions are a common cause of mono-chlorination. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material and any mono-chloro intermediates. It may be necessary to increase the reaction time or temperature. For example, the synthesis of 2,7-dichloro-1,8-naphthyridine from 1,8-naphthyridine-2,7(1H,8H)-dione often requires refluxing for several hours.[1]

  • Choice of Chlorinating Agent: The combination of PCl₅ and POCl₃ is a robust system for the chlorination of hydroxyl groups on the 1,8-naphthyridine ring.[1][2] If you are using other reagents, consider switching to this more forceful combination.

Q2: I am observing the formation of an undesired regioisomer during the chlorination of my 1,8-naphthyridine scaffold. How can I control the position of chlorination?

A2: Regioselectivity in the chlorination of 1,8-naphthyridines is dictated by the electronic properties of the ring system and the directing effects of existing substituents.

  • Starting Material: The substitution pattern of your final product is largely determined by the structure of your starting material. To synthesize a specific dichloro-isomer, it is often best to start from a dihydroxy-1,8-naphthyridine (a naphthyridin-dione) with the hydroxyl groups at the desired positions for chlorination. For instance, to synthesize 2,7-dichloro-1,8-naphthyridine, the logical precursor is 1,8-naphthyridine-2,7(1H,8H)-dione.[1]

  • Directing Groups: If you are attempting a direct C-H chlorination on an already substituted 1,8-naphthyridine, the existing groups will direct the position of electrophilic attack. Electron-donating groups will activate the ring and direct ortho- and para-, while electron-withdrawing groups will deactivate the ring and direct meta-. Understanding these electronic effects is crucial for predicting the outcome.

  • Catalyst Selection: In some cases, particularly for Friedländer annulation to build the naphthyridine core, catalyst selection can influence regioselectivity. For example, the use of specific catalysts can favor the formation of one regioisomer over another when using unsymmetrical ketones.

Q3: My Vilsmeier-Haack reaction to produce a chloro-formyl-1,8-naphthyridine is giving me chlorinated byproducts without the formyl group. What is causing this and how can I fix it?

A3: The Vilsmeier reagent (formed from POCl₃ and DMF) can itself act as a chlorinating agent, especially at higher temperatures.

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the formation of the Vilsmeier reagent and the subsequent reaction with your substrate. This is critical to minimize unwanted side reactions like chlorination.

  • Alternative Reagents: If chlorination persists, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.

  • Prompt Work-up: Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.

Data Presentation: Synthesis of Dichloro-1,8-naphthyridines

The following table summarizes reaction conditions and yields for the synthesis of specific dichloro-1,8-naphthyridine isomers.

Target CompoundStarting MaterialChlorinating AgentsSolventReaction ConditionsYield
2,7-Dichloro-1,8-naphthyridine 1,8-Naphthyridine-2,7(1H,8H)-dionePCl₅, POCl₃NoneReflux for 6 hours74%[1]
2,5-Dichloro-1,8-naphthyridine 5-Chloro-1,8-naphthyridin-2(1H)-onePOCl₃NoneReflux for 3-4 hoursNot specified

Experimental Protocols

Synthesis of 2,7-Dichloro-1,8-naphthyridine [1]

A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours. After cooling, the mixture is carefully poured over crushed ice. The solution is then made alkaline with sodium carbonate until the pH reaches 8. The resulting brown precipitate is collected by filtration and recrystallized from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.

Synthesis of 2,5-Dichloro-1,8-naphthyridine

This synthesis is a multi-step process starting from 2-amino-5-chloropyridine.

  • Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one: Sodium metal (1.1 eq) is dissolved in absolute ethanol to prepare sodium ethoxide. Diethyl malonate (1.1 eq) is added, followed by 2-amino-5-chloropyridine (1.0 eq). The mixture is heated at reflux for 8-10 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product, which is then collected by filtration.

  • Step 2: Synthesis of 2,5-Dichloro-1,8-naphthyridine: A mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux for 3-4 hours. Excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization.

Mandatory Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity in Dichlorination start Start: Undesired Regioisomer or Mixture of Isomers check_precursor Is the starting material a dihydroxy-1,8-naphthyridine? start->check_precursor direct_chlorination Direct C-H Chlorination Pathway check_precursor->direct_chlorination No hydroxy_chlorination Chlorination of Hydroxyl Groups Pathway check_precursor->hydroxy_chlorination Yes analyze_directing_groups Analyze electronic effects of existing substituents direct_chlorination->analyze_directing_groups check_conditions Review reaction conditions (chlorinating agent, temp., time) hydroxy_chlorination->check_conditions modify_strategy Redesign synthesis to install substituents at desired positions before chlorination analyze_directing_groups->modify_strategy end End: Improved Regioselectivity modify_strategy->end optimize_conditions Optimize conditions to favor desired isomer (e.g., stronger chlorinating agent, longer reaction time) check_conditions->optimize_conditions optimize_conditions->end G Potential Signaling Pathways Inhibited by Dichloro-1,8-Naphthyridine Derivatives cluster_pi3k PI3K/AKT/mTOR Pathway cluster_erk MAPK/ERK Pathway cluster_wnt WNT/β-catenin Pathway Naphthyridine Dichloro-1,8-Naphthyridine Derivative PI3K PI3K Naphthyridine->PI3K Inhibits ERK ERK Naphthyridine->ERK Inhibits Beta_Catenin β-catenin Naphthyridine->Beta_Catenin Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Gene_Expression Gene Expression (Growth, Differentiation) ERK->Gene_Expression WNT WNT WNT->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

References

Technical Support Center: Overcoming Low Reactivity of the Amino Group in Dichlorinated Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dichlorinated naphthyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the low reactivity of the amino group in these heterocyclic compounds. This guide will help you navigate the complexities of amination reactions, enabling you to successfully synthesize your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in dichlorinated naphthyridines generally unreactive towards direct amination?

The naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms. The chlorine atoms further withdraw electron density, making the aromatic ring highly electrophilic. While this electronic property is favorable for nucleophilic aromatic substitution (SNAr), it significantly reduces the nucleophilicity of any amino groups attached to the ring, rendering them less reactive in subsequent reactions.

Q2: What are the primary strategies to introduce an amino group onto a dichlorinated naphthyridine core?

There are two main successful strategies for the amination of dichlorinated naphthyridines:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct approach where a primary or secondary amine displaces one of the chlorine atoms. This method is often effective but can require harsh reaction conditions and may suffer from regioselectivity issues.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a C-N bond between the dichlorinated naphthyridine and an amine. It generally proceeds under milder conditions than SNAr and offers greater control over regioselectivity, especially with the appropriate choice of palladium catalyst and ligand.[1][2]

Q3: How can I control which chlorine atom is substituted in a dichlorinated naphthyridine?

Regioselectivity is a critical challenge. Here’s a breakdown of how to control it for each method:

  • For SNAr: Regioselectivity is primarily governed by the electronic properties of the naphthyridine core. The position most activated by the ring nitrogens and any other electron-withdrawing groups will be more susceptible to nucleophilic attack. For instance, in 2,4-dichloropyrimidines, which are analogous to some dichloronaphthyridines, substitution often preferentially occurs at the C4 position.[3][4] To favor substitution at a different position, a switch to a different synthetic strategy like Buchwald-Hartwig amination may be necessary.

  • For Buchwald-Hartwig Amination: Regioselectivity can often be controlled by the choice of palladium catalyst and ligand. Bulky phosphine ligands can direct the substitution to the less sterically hindered chlorine atom.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Insufficient activation of the naphthyridine ring While dichlorinated naphthyridines are generally electron-deficient, additional activating groups (e.g., a nitro group) can enhance reactivity. If your substrate lacks strong activation, consider switching to a palladium-catalyzed method.
Poor nucleophilicity of the amine Use a more nucleophilic amine if possible. Alternatively, increase the reaction temperature or use a stronger base to deprotonate the amine and increase its nucleophilicity.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMAc, or NMP to facilitate the reaction.
Reaction temperature is too low SNAr reactions often require elevated temperatures (100-180 °C). Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can also be effective in reducing reaction times and improving yields.
Decomposition of starting material or product If you observe significant decomposition at higher temperatures, consider switching to a milder method like Buchwald-Hartwig amination.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Incorrect Palladium Catalyst and/or Ligand The choice of catalyst and ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective.[1] Screen a variety of catalyst/ligand combinations.
Inappropriate Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and anhydrous.
Solvent not anhydrous or degassed Water and oxygen can deactivate the palladium catalyst. Use anhydrous, degassed solvents (e.g., toluene, dioxane).
Catalyst Poisoning The nitrogen atoms in the naphthyridine ring can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that promotes faster reductive elimination can sometimes overcome this.
Side reaction: Hydrodehalogenation This is the reduction of the C-Cl bond, leading to the removal of the chlorine atom without amination. This can be minimized by optimizing the ligand and reaction conditions.
Issue 3: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Similar reactivity of the two chlorine atoms in SNAr If the electronic and steric environments of the two chlorine atoms are similar, a mixture of mono-aminated products is likely. It is often more effective to switch to a Buchwald-Hartwig amination where ligand sterics can better control the outcome.
Formation of di-aminated product If you are targeting a mono-aminated product, use a stoichiometric amount of the amine (1.0-1.2 equivalents). Adding the amine slowly to the reaction mixture can also help to minimize the formation of the di-substituted product.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Dichlorinated Naphthyridine

This protocol is a general guideline and may require optimization for your specific substrate and amine.

Materials:

  • Dichlorinated naphthyridine (1.0 eq)

  • Amine (1.1 - 1.5 eq for mono-amination, >2.2 eq for di-amination)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO)

Procedure:

  • To a dry reaction vessel, add the dichlorinated naphthyridine, the amine, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-180 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichlorinated Naphthyridine

This protocol is a general guideline and requires an inert atmosphere. Optimization of the catalyst, ligand, and base is often necessary.

Materials:

  • Dichlorinated naphthyridine (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, LHMDS) (1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the dichlorinated naphthyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of Dichlorinated Heterocycles (Representative Data)

SubstrateAmineMethodCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidineMorpholineSNAr-K₂CO₃DMF10085[3]
2,4-DichloropyridineAnilineBuchwald-HartwigPd(OAc)₂ / XPhosK₃PO₄Toluene11092
2,6-DichloropyridinePiperidineSNAr--Piperidine10090
4-ChlorotolueneMorpholineBuchwald-HartwigPd(dba)₂ / XPhosNaOtBuTolueneReflux94[5]
4-BromoanisoleMorpholineBuchwald-Hartwig(NHC)Pd(allyl)ClNaOtBuToluene10090[6]

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: A logical workflow for troubleshooting amination reactions.

References

Technical Support Center: 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and scientists working with 5,7-Dichloro-1,8-naphthyridin-2-amine. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Long-term storage at low temperatures (e.g., 2-8 °C) is recommended.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored in tightly capped vials, protected from light, and at low temperatures (-20 °C or -80 °C) to minimize degradation. The choice of solvent is critical for stability.

Q2: What solvents are suitable for dissolving this compound?

Q3: What are the likely degradation pathways for this compound in solution?

A3: Halogenated aromatic amines can be susceptible to several degradation pathways:

  • Oxidative Degradation: The amine group can be oxidized, especially in the presence of air, light, or certain metal ions.[3] This can lead to the formation of colored byproducts.

  • Hydrolysis: Under strongly acidic or basic conditions, the chloro-substituents may undergo nucleophilic substitution with water or hydroxide ions, although this is generally slow for aryl chlorides.

  • Photodegradation: Exposure to UV light can induce degradation, a common issue for many aromatic compounds.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a UV or mass spectrometry (MS) detector.[4] A stability study would involve analyzing the concentration of the parent compound and the appearance of any degradation products over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns yellow/brown upon storage. Oxidative degradation of the amine functionality.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
Precipitate forms in the solution over time. Poor solubility of the compound in the chosen solvent or degradation to a less soluble product.Ensure the compound is fully dissolved initially, using sonication if necessary. Consider a different solvent system or co-solvent. If degradation is suspected, analyze the precipitate.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Perform a stability study of the compound in the specific assay buffer and conditions (e.g., temperature, pH). Include control samples to assess compound stability over the assay duration.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Analyze the new peaks by mass spectrometry (MS) to identify their structures. Optimize storage and handling conditions to minimize their formation.

Experimental Protocols

Protocol 1: Solution Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

1. Materials and Reagents:

  • This compound
  • HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Methanol)
  • HPLC-grade water
  • Formic acid or trifluoroacetic acid (for mobile phase)
  • Amber glass vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).
  • Ensure complete dissolution, using gentle warming or sonication if necessary.

3. Sample Preparation for Stability Study:

  • Dilute the stock solution with the test solvent to a final concentration suitable for HPLC analysis (e.g., 100 µM).
  • Aliquot the solution into several amber glass vials, tightly capped.
  • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4 °C, -20 °C).

4. HPLC Analysis:

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration and purity.
  • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition and analyze by HPLC.
  • Example HPLC Conditions:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable percentage of B, ramp up to a higher percentage to elute the compound, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at a suitable wavelength (determined by UV scan) or MS detector.
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
  • Monitor the formation of any new peaks, which may indicate degradation products.
  • Plot the percentage of the parent compound remaining versus time for each storage condition.

Quantitative Data Summary

The following table provides an example of how to present stability data for this compound in DMSO at a concentration of 100 µM.

Storage ConditionTime Point% Parent Compound Remaining
Room Temperature (25 °C)0 hours100%
24 hours95.2%
72 hours88.5%
4 °C0 hours100%
24 hours99.8%
72 hours99.1%
-20 °C0 hours100%
24 hours100%
72 hours99.9%

Visualizations

TroubleshootingWorkflow start Experiment Yields Unexpected Results check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok repurify Action: Repurify Compound purity_ok->repurify No check_stability Assess Solution Stability purity_ok->check_stability Yes repurify->check_purity stability_issue Degradation Observed? check_stability->stability_issue optimize_conditions Action: Optimize Storage & Handling Conditions stability_issue->optimize_conditions Yes review_protocol Review Experimental Protocol stability_issue->review_protocol No end Problem Resolved optimize_conditions->end review_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

StabilityStudyWorkflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_samples Prepare Test Samples (e.g., 100 µM) prep_stock->prep_samples t0_analysis Analyze T=0 Sample by HPLC prep_samples->t0_analysis store_samples Store Samples at Different Conditions (RT, 4°C, -20°C) prep_samples->store_samples data_analysis Calculate % Remaining vs. T=0 t0_analysis->data_analysis timepoint_analysis Analyze at Time Points (e.g., 24h, 72h, 1 week) store_samples->timepoint_analysis timepoint_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a solution stability study.

References

Technical Support Center: Synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine. The following information is designed to address specific issues that may be encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of this compound, offering potential causes and solutions to streamline the scale-up process.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common issue during the scale-up of heterocyclic amine syntheses. Several factors can contribute to this problem:

  • Incomplete Reaction: The reaction may not be proceeding to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Sub-optimal Reaction Conditions: The temperature, pressure, and reaction time may need to be re-optimized for a larger scale. What works on a lab scale may not be directly transferable.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease the yield of the desired product.

  • Impure Starting Materials: The purity of the starting materials is critical. Impurities can interfere with the reaction, leading to the formation of byproducts.

Troubleshooting Steps:

  • Reaction Monitoring: Implement regular in-process controls (e.g., TLC, HPLC) to track the consumption of starting materials and the formation of the product.

  • Re-optimization of Parameters: Conduct a design of experiments (DoE) to re-optimize key reaction parameters such as temperature, pressure, and catalyst loading for the larger scale.

  • Improve Agitation: Ensure the reactor's stirring mechanism provides efficient mixing for the reaction volume.

  • Purify Starting Materials: If necessary, purify the starting materials before use.

Q2: I am observing a significant amount of impurities in my crude product. How can I identify and minimize them?

The formation of impurities is a major challenge in the synthesis of this compound. Common impurities may include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in the crude product.

  • Over-reaction Products: Formation of tri- or poly-chlorinated naphthyridine species.

  • Positional Isomers: Isomers with different chlorine substitution patterns on the naphthyridine ring.

  • Side-Reaction Products: Byproducts from competing reaction pathways.

Strategies for Minimizing Impurities:

  • Control of Stoichiometry: Carefully control the molar ratios of the reactants to minimize unreacted starting materials and over-reaction.

  • Temperature Control: Maintain a consistent and optimized reaction temperature to disfavor the formation of side products.

  • Purification of Intermediates: If the synthesis involves multiple steps, purifying the intermediates can prevent carrying impurities through to the final product.

Q3: How can I effectively purify the crude this compound at a larger scale?

Purification is a critical step to obtain the final product with the desired purity. Common large-scale purification techniques include:

  • Recrystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is crucial and may require screening. Common issues include the product "oiling out" instead of crystallizing. To address this, one can try a slower cooling rate, using a co-solvent system, scratching the flask to induce nucleation, or seeding with a small crystal of the pure product.[1]

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be challenging and costly. It is often used as a secondary purification step if recrystallization is insufficient. For aminonaphthyridines, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve separation by preventing tailing on the silica gel.[1]

  • Acid-Base Extraction: Due to the basic nature of the amino group, an acidic wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.[1]

Data Presentation

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction, sub-optimal conditions, poor mixing.Monitor reaction progress (TLC/HPLC), re-optimize parameters (temperature, time), ensure efficient agitation.
High Impurity Levels Incorrect stoichiometry, side reactions, impure starting materials.Control reactant ratios, optimize temperature, purify intermediates and starting materials.
"Oiling Out" During Recrystallization Supersaturation, inappropriate solvent.Slow cooling, use a co-solvent, scratch the flask, seed with pure crystals.[1]
Product Tailing in Chromatography Acidic sites on silica gel.Add a basic modifier (e.g., triethylamine) to the mobile phase.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Dichloro-1,8-naphthyridine Derivative (Illustrative)

This protocol is a generalized representation and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the appropriate starting materials and solvent.

  • Reagent Addition: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the reaction mixture while maintaining the temperature within the desired range.

  • Reaction: Heat the mixture to the optimized temperature and maintain it for the required reaction time, monitoring the progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench it by adding it to ice water. Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

  • Isolation: Filter the crude product, wash it with water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Start Start Reaction Reaction Start->Reaction Starting Materials Workup Workup Reaction->Workup Reaction Mixture Low_Yield Low_Yield Reaction->Low_Yield High_Impurities High_Impurities Reaction->High_Impurities Crude_Product Crude_Product Workup->Crude_Product Purification_Issues Purification_Issues Crude_Product->Purification_Issues Optimize_Conditions Optimize_Conditions Low_Yield->Optimize_Conditions Address with Control_Stoichiometry Control_Stoichiometry High_Impurities->Control_Stoichiometry Address with Purification_Method Purification_Method Purification_Issues->Purification_Method Address with

Caption: Troubleshooting workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid_Base_Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column_Chromatography Recrystallization->Column_Chromatography Insufficient Purity Pure_Product Pure_Product Recrystallization->Pure_Product Sufficient Purity Column_Chromatography->Pure_Product Acid_Base_Extraction->Recrystallization Precipitated Solid

Caption: Purification strategies for this compound.

References

Technical Support Center: Synthesis of Chlorinated 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,8-Naphthyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the controlled chlorination of 1,8-naphthyridine precursors. Over-chlorination is a common challenge in the synthesis of these valuable heterocyclic compounds, leading to undesired byproducts and reduced yields of the target molecule. This guide offers practical advice and detailed protocols to help you achieve selective chlorination and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 2,7-dichloro-1,8-naphthyridine from 1,8-naphthyridine-2,7-diol using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), but I am observing the formation of multiple chlorinated species. What is the likely cause?

A1: The formation of multiple chlorinated species, or over-chlorination, is a common issue when using highly reactive chlorinating agents like a mixture of POCl₃ and PCl₅. The primary causes include:

  • Excessive Chlorinating Agent: Using a significant excess of PCl₅ and POCl₃ can drive the reaction towards the formation of more highly chlorinated byproducts.

  • High Reaction Temperature: Elevated temperatures increase the reactivity of the chlorinating agents and can lead to less selective reactions.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can result in the chlorination of less reactive positions on the naphthyridine ring.

Q2: How can I control the reaction to selectively obtain 2,7-dichloro-1,8-naphthyridine?

A2: To achieve selective di-chlorination, careful control of the reaction parameters is crucial. Here are key strategies:

  • Stoichiometry Control: Precisely measure the amounts of your starting material and chlorinating agents. While an excess of the chlorinating agent is often necessary to drive the reaction to completion, using a large excess should be avoided. A well-defined molar ratio is critical for reproducibility.

  • Temperature Management: Maintain a consistent and optimized reaction temperature. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Monitoring: Regularly monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the formation of the desired product and to avoid extended reaction times that can lead to over-chlorination.

Q3: Is it possible to synthesize a mono-chloro-1,8-naphthyridine derivative from a dihydroxy precursor?

A3: Achieving selective mono-chlorination of a dihydroxy-1,8-naphthyridine is challenging due to the high reactivity of the chlorinating agents and the often similar reactivity of the two hydroxyl groups. However, it may be possible by employing:

  • Milder Chlorinating Agents: Consider using less reactive chlorinating agents that may offer greater selectivity.

  • Careful Stoichiometry: Use a sub-stoichiometric amount of the chlorinating agent relative to the dihydroxy-1,8-naphthyridine. This will likely result in a mixture of starting material, mono-chloro, and di-chloro products, which will require careful purification.

  • Lower Reaction Temperatures: Conducting the reaction at significantly lower temperatures can help to favor the mono-chlorinated product.

Q4: What are the best methods for purifying the desired chlorinated 1,8-naphthyridine from a mixture containing over-chlorinated byproducts?

A4: Purification of the target compound from a mixture of chlorinated derivatives can be achieved through several methods:

  • Column Chromatography: This is one of the most effective methods for separating compounds with different polarities. A carefully selected solvent system will be necessary to achieve good separation between the desired product and the more highly chlorinated (and typically less polar) byproducts.

  • Recrystallization: If the desired product is a solid and has significantly different solubility characteristics from the impurities, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: If there are basic impurities present, such as unreacted starting materials, an acidic wash during the workup can be effective in their removal.[1] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid will protonate the basic impurities, rendering them water-soluble and allowing for their separation into the aqueous phase.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material (1,8-naphthyridine-2,7-diol) Insufficient amount of chlorinating agent. Reaction temperature is too low. Short reaction time. Poor quality of reagents.Increase the molar equivalents of POCl₃ and PCl₅. Gradually increase the reaction temperature while monitoring the reaction. Extend the reaction time, with careful monitoring to avoid over-chlorination. Ensure the use of high-purity, anhydrous reagents.
Formation of a complex mixture of products (over-chlorination) Excess of chlorinating agents. Reaction temperature is too high. Reaction time is too long.Carefully control the stoichiometry of the reagents. Optimize the reaction temperature by starting at a lower temperature. Monitor the reaction closely and stop it once the desired product is maximized.
Product decomposes during workup The chlorinated product is unstable in the presence of water or base during the workup.Perform the workup at a low temperature (e.g., pouring the reaction mixture over crushed ice). Use a weak base for neutralization (e.g., sodium bicarbonate) and add it slowly to control the exotherm.
Difficulty in removing phosphorus-based byproducts Hydrolysis of excess POCl₃ and PCl₅ forms phosphoric acids.After quenching the reaction with ice, make the solution alkaline with a base like sodium carbonate to precipitate the product, which can then be collected by filtration.[2] Thoroughly wash the organic extract with water and brine during the workup.

Experimental Protocols

Synthesis of 2,7-Dichloro-1,8-naphthyridine

This protocol is adapted from a literature procedure for the synthesis of 2,7-dichloro-1,8-naphthyridine from 1,8-naphthyridine-2,7(1H,8H)-dione.[2]

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate

  • Acetone (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-naphthyridine-2,7(1H,8H)-dione (e.g., 1.10 g, 6.79 mmol), phosphorus pentachloride (e.g., 3.00 g, 14.40 mmol), and phosphorus oxychloride (e.g., 2.57 g, 16.76 mmol).[2]

  • Heat the mixture to reflux and maintain for 6 hours.[2]

  • After the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the solution by the slow addition of sodium carbonate until the pH reaches 8.[2]

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Recrystallize the crude product from acetone to yield the purified 2,7-dichloro-1,8-naphthyridine.[2]

Quantitative Data Summary:

Starting MaterialReagent 1Reagent 2ProductYield
1,8-Naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol)PCl₅ (3.00 g, 14.40 mmol)POCl₃ (2.57 g, 16.76 mmol)2,7-Dichloro-1,8-naphthyridine (1.00 g, 5.08 mmol)74%[2]

Visualizations

Experimental Workflow for Controlled Chlorination

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Combine 1,8-Naphthyridine-2,7-diol, PCl5, and POCl3 Heat Heat to Reflux Start->Heat Monitor Monitor Reaction by TLC/HPLC Heat->Monitor Quench Pour onto Crushed Ice Monitor->Quench Reaction Complete Neutralize Neutralize with Na2CO3 to pH 8 Quench->Neutralize Filter Collect Precipitate by Filtration Neutralize->Filter Recrystallize Recrystallize from Acetone Filter->Recrystallize Final_Product Pure 2,7-Dichloro-1,8-naphthyridine Recrystallize->Final_Product

Caption: Workflow for the synthesis of 2,7-dichloro-1,8-naphthyridine.

Troubleshooting Logic for Over-chlorination

G Start Observe Over-chlorination (Complex Mixture) Check_Stoichiometry Review Stoichiometry of Chlorinating Agents Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Review Reaction Time Start->Check_Time Reduce_Stoichiometry Decrease Molar Equivalents of PCl5/POCl3 Check_Stoichiometry->Reduce_Stoichiometry Reduce_Temp Lower Reaction Temperature Check_Temp->Reduce_Temp Reduce_Time Shorten Reaction Time Check_Time->Reduce_Time Optimize Re-run Experiment with Optimized Conditions Reduce_Stoichiometry->Optimize Reduce_Temp->Optimize Reduce_Time->Optimize

Caption: Troubleshooting flowchart for addressing over-chlorination.

References

managing reaction temperature in dichlorinated naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dichlorinated naphthyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dichlorinated naphthyridines?

The most prevalent method involves the chlorination of a dihydroxynaphthyridine precursor using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl groups into chlorine atoms.

Q2: Why is temperature control so critical in this synthesis?

Temperature is a crucial parameter that significantly influences the reaction's success. Inadequate temperature control can lead to incomplete reactions, the formation of unwanted byproducts, and decomposition of the starting material or product.[1] For many chlorination reactions using POCl₃, a two-stage heating process is optimal. An initial lower temperature stage allows for the formation of a phosphate ester intermediate, followed by a higher temperature stage to facilitate the nucleophilic substitution to form the dichloro product.[2]

Q3: What are the typical temperature ranges for the dichlorination of dihydroxynaphthyridines with POCl₃?

While the optimal temperature can vary depending on the specific naphthyridine isomer and substitution pattern, a general guideline involves a two-step heating process. An initial phosphorylation step may occur at a lower temperature (e.g., < 25°C), followed by heating to a higher temperature (e.g., 70-160°C) to drive the chlorination.[2][3] Some solvent-free procedures in sealed reactors have utilized temperatures in the range of 140-160°C.[4] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature profile for your specific substrate.

Q4: What are some common side reactions and byproducts?

Common issues include incomplete chlorination, leading to the presence of mono-chlorinated hydroxy-naphthyridine intermediates. At excessively high temperatures, decomposition or polymerization of the starting material or product can occur, leading to the formation of tar-like substances.[3] During workup, hydrolysis of the desired dichlorinated product back to the mono-chloro or dihydroxy starting material is a significant risk, especially in the presence of water or other nucleophiles at non-neutral pH.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to no yield of dichlorinated product 1. Incomplete reaction: The reaction temperature may be too low or the reaction time too short. 2. Decomposition: The reaction temperature may be too high, leading to degradation of the starting material or product.[3] 3. Hydrolysis during workup: The product is sensitive to water and can revert to the starting material.[3]1. Optimize reaction conditions: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. Consider a stepwise heating protocol. 2. Control temperature carefully: Ensure the reaction is not overheating. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. 3. Careful workup: Quench the reaction mixture by pouring it onto crushed ice to keep the temperature low. Neutralize the acidic mixture carefully with a base (e.g., sodium bicarbonate solution) while maintaining a low temperature. Extract the product promptly with an organic solvent.
Formation of a significant amount of mono-chlorinated byproduct 1. Insufficient chlorinating agent: The molar ratio of POCl₃ to the dihydroxynaphthyridine may be too low. 2. Incomplete reaction: The reaction may not have reached completion.1. Increase POCl₃: Use a larger excess of POCl₃. 2. Increase reaction time/temperature: Extend the reaction time at the optimal temperature or cautiously increase the temperature. Monitor the reaction progress to determine the point of maximum conversion.
Dark, tar-like residue in the reaction flask Decomposition: The reaction temperature was likely too high, causing polymerization or degradation of the reaction components.[3]Reduce reaction temperature: Repeat the reaction at a lower temperature. If a stepwise heating protocol is used, consider reducing the maximum temperature or the duration at the highest temperature.
Product hydrolyzes back to starting material during workup Presence of water and/or non-neutral pH: Dichloronaphthyridines are susceptible to nucleophilic attack by water, which is accelerated under acidic or basic conditions.Anhydrous conditions and careful quenching: Ensure all glassware is thoroughly dried before use. After the reaction, remove excess POCl₃ under reduced pressure. Quench the reaction mixture slowly onto a large amount of crushed ice to dissipate heat and dilute the acid. Neutralize the solution carefully and quickly with a mild base like sodium bicarbonate.

Quantitative Data Summary

The following table provides illustrative data on how reaction temperature can affect the yield and purity of a dichlorinated naphthyridine. Please note that these values are representative and the optimal conditions for a specific synthesis must be determined experimentally.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
80123590Incomplete conversion, significant starting material remains.
10086595Good conversion, minor impurities observed.
12068598Optimal conversion and purity.
14048092Increased side product formation observed.
16046080Significant decomposition and formation of dark byproducts.

Experimental Protocols

Protocol 1: Dichlorination of 1,5-Naphthyridine-2,6-dione using POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,5-Naphthyridine-2,6-dione

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-naphthyridine-2,6-dione.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents).

  • Stepwise Heating:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 80°C and maintain for 1 hour.

    • Increase the temperature to 120°C and reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-1,5-naphthyridine.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow for Dichlorination

experimental_workflow start Start: 1,5-Naphthyridine-2,6-dione add_pocl3 Add POCl3 start->add_pocl3 stepwise_heating Stepwise Heating: 1. RT, 30 min 2. 80°C, 1 h 3. 120°C, 4-6 h add_pocl3->stepwise_heating workup Workup: 1. Quench on ice 2. Neutralize (NaHCO3) 3. Extract (CH2Cl2) stepwise_heating->workup purification Purification: Column Chromatography or Recrystallization workup->purification end End: 2,6-Dichloro-1,5-naphthyridine purification->end

Caption: Workflow for the synthesis of 2,6-dichloro-1,5-naphthyridine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Dichlorinated Product check_sm Check TLC/LC-MS for Starting Material (SM) start->check_sm sm_present Significant SM Present? check_sm->sm_present increase_temp_time Increase Reaction Temperature/Time sm_present->increase_temp_time Yes no_sm No Significant SM Present sm_present->no_sm No check_byproducts Check for Byproducts/Decomposition no_sm->check_byproducts byproducts_present Dark Color/Tar Present? check_byproducts->byproducts_present decrease_temp Decrease Reaction Temperature byproducts_present->decrease_temp Yes hydrolysis Check Workup Procedure for Hydrolysis byproducts_present->hydrolysis No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Friedländer Synthesis of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of substituted naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield in my Friedländer annulation reaction. What are the common causes and how can I improve it?

A1: Low yields in the Friedländer synthesis of naphthyridines can arise from several factors. Below is a troubleshooting guide to help you optimize your reaction.[1]

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine carbaldehyde or ketone and the active methylene compound. Impurities can lead to side reactions or inhibit catalyst activity.[1]

  • Catalyst Choice and Loading: The selection and amount of catalyst are critical. While traditional methods use strong acids or bases, these can sometimes cause degradation. Consider milder and more modern catalysts. Recent studies have shown that ionic liquids like choline hydroxide or Lewis acids such as CeCl₃·7H₂O can provide excellent yields under milder conditions.[1] Ensure the optimal catalyst loading is used, as too much or too little can negatively impact the yield.

  • Reaction Temperature: Temperature is a crucial parameter. While some reactions require heating to proceed at a reasonable rate, excessive heat can lead to the decomposition of reactants or products.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[1] Some modern catalytic systems can achieve high yields at room temperature.[2]

  • Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. While organic solvents like DMF or DMSO are commonly used, greener approaches using water as a solvent have demonstrated high yields.[1][3] In some cases, solvent-free grinding conditions can also be highly effective and simplify the work-up procedure.[2][4]

  • Reaction Time: It is possible the reaction has not reached completion. Monitor the reaction progress by TLC. If starting materials are still present after the initially planned duration, consider extending the reaction time.[1][2]

  • Work-up Procedure: The desired naphthyridine product can sometimes be lost during the extraction and purification steps. Ensure complete extraction from the aqueous layer and minimize material transfers to reduce loss.[1]

Q2: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Friedländer synthesis as the reaction can proceed via two different enolates, leading to a mixture of products.[1] Here are some strategies to enhance regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence which enolate is preferentially formed. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[2][5] Basic ionic liquids like [Bmmim][Im] have also been shown to generate exclusive products with unsymmetrical ketones in excellent yields.[6][7]

  • Slow Addition of Substrate: Slowly adding the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity towards the 2-substituted product.[1][5]

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Therefore, optimizing the temperature by running the reaction at a lower temperature may improve the desired isomer ratio.[1]

Q3: What are the advantages of using "green" catalysts like ionic liquids or operating under solvent-free conditions?

A3: Green chemistry approaches to the Friedländer synthesis offer several benefits:

  • Environmental Friendliness: They reduce or eliminate the use of hazardous organic solvents, minimizing environmental pollution.[3][4][6]

  • Simplified Procedures: Solvent-free reactions, often conducted by grinding the reactants together, can simplify the experimental setup and work-up, making the process more efficient.[4][8]

  • Catalyst Reusability: Many green catalysts, such as certain ionic liquids and solid-supported catalysts, can be recovered and reused multiple times without a significant loss of activity, which reduces costs.[6]

  • Mild Reaction Conditions: Many modern catalysts allow the reaction to proceed efficiently at lower temperatures and with shorter reaction times, saving energy and potentially preventing side reactions.[3][4][9]

  • Improved Yields and Purity: In many cases, these environmentally benign methods can lead to higher yields and cleaner reaction profiles, reducing the need for extensive purification.[4][9] For instance, the use of choline hydroxide in water has been shown to produce 1,8-naphthyridines in excellent yields (>90%).[9]

Catalyst Performance Data

The following table summarizes quantitative data for various catalysts used in the Friedländer synthesis of substituted naphthyridines, allowing for easy comparison of their performance under different conditions.

CatalystActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
[Bmmim][Im] 2-Phenylacetophenone[Bmmim][Im] (as solvent)8024>90 (typical)[6]
Choline Hydroxide (1 mol%) AcetoneWater50699[3][9]
CeCl₃·7H₂O Various carbonyl compoundsSolvent-free (grinding)Room Temp.a few minutesHigh (not specified)[4]
DABCO Various carbonyl compoundsSolvent-free (microwave)Not specifieda few minutes74-86[10]
Ammonium Sulphamate AcetoacetanilideSolvent-free (grinding)Room Temp.5 minHigh (not specified)[8]
Propylphosphonic anhydride (T3P®) Various ketonesEthyl AcetateNot specifiedShortExcellent[11]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis in Water using Choline Hydroxide [3][12]

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid catalyst.[3][12]

  • To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and the corresponding carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[12]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.[12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[12]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Synthesis using Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) [4]

This method describes an environmentally benign, solvent-free synthesis at room temperature.

  • In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of CeCl₃·7H₂O.

  • Grind the mixture using a pestle at room temperature.

  • The reaction is typically complete within a few minutes. Monitor the progress by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing with water.

  • The product can be further purified by recrystallization if necessary.

Visual Guides

Friedlander_Workflow cluster_start Starting Materials cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Work-up cluster_product Final Product start 2-Aminopyridine Aldehyde/Ketone + Active Methylene Compound catalyst Select Catalyst start->catalyst conditions Set Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions monitoring Monitor by TLC conditions->monitoring monitoring->conditions Incomplete workup Work-up & Purification monitoring->workup Reaction Complete product Substituted Naphthyridine workup->product

Caption: General experimental workflow for the Friedländer synthesis of naphthyridines.

Catalyst_Troubleshooting cluster_options Troubleshooting Options cluster_regio Regioselectivity Issues start Low Yield or Side Products? purity Check Starting Material Purity start->purity Yes catalyst Optimize Catalyst (Type & Loading) start->catalyst Yes temp Adjust Temperature start->temp Yes solvent Change Solvent or Try Solvent-Free start->solvent Yes regio_issue Mixture of Regioisomers? regio_catalyst Use Regioselective Catalyst (e.g., TABO) regio_issue->regio_catalyst Yes slow_addition Slowly Add Ketone regio_issue->slow_addition Yes

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Dichloro-Substituted 1,8-Naphthyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of halogen substituents, particularly chlorine, onto this framework can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted 1,8-naphthyridines, with a special focus on the influence of dichloro-substitution, to aid researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Substituted 1,8-Naphthyridine Derivatives

Table 1: In Vitro Cytotoxicity of Representative Substituted 1,8-Naphthyridine Derivatives [2]

Compound IDR1R2R3R4HeLa (IC50, µM)HL-60 (IC50, µM)PC-3 (IC50, µM)
1 HHH3',4'-dimethoxyphenyl172.8102.9124.6
2 HHH2',4'-dimethoxyphenyl101.565.298.7
5 CH3HH3',4'-dimethoxyphenyl18.95.415.3
10 CH3HH2',4'-dimethoxyphenyl15.23.912.1
14 HHHNaphthyl2.61.58.9
15 CH3HHNaphthyl2.30.86.4
16 HCH3HNaphthyl0.710.15.1

IC50: The concentration of the compound that inhibits 50% of cell growth.

From the data in Table 1, several key SAR trends can be observed for this particular series of 2-phenyl-1,8-naphthyridin-4-ones:

  • Effect of Phenyl Ring Substitution: The nature and position of substituents on the C-2 phenyl ring significantly influence cytotoxicity. A naphthyl ring at this position (compounds 14-16) confers substantially higher potency across all tested cell lines compared to dimethoxyphenyl substituents (compounds 1, 2, 5, 10).[2]

  • Impact of Methyl Substitution on the Naphthyridine Core: The presence of a methyl group at the C-6 position of the naphthyridine ring (e.g., comparing compound 5 to 1, and 15 to 14) generally enhances cytotoxic activity.[2]

Extrapolating to Dichloro-Substituted Analogs:

Based on the general principles of medicinal chemistry, the introduction of two chlorine atoms to the 1,8-naphthyridine core could have several predictable effects:

  • Increased Lipophilicity: The chloro groups would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in target proteins.

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron distribution within the aromatic system, potentially influencing binding interactions with biological targets.

  • Steric Hindrance: The position of the chloro substituents will be critical. Bulky chlorine atoms could either promote or hinder binding to a target protein, depending on the topology of the active site.

For instance, in a related but different scaffold, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone has demonstrated significant antitumor activities with IC50 values of 1, 3, 1.5, and 3 µM against LNCaP, CWR-22, PC-3, and DU-145 prostate cancer cell lines, respectively.[3] This highlights the potential of dichloro-substitution in conferring potent anticancer activity.

Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of protein kinases.[4] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Dichloro-substituted 1,8-naphthyridines, as ATP-competitive inhibitors, would likely bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_Domain Kinase Domain Receptor_Tyrosine_Kinase->Kinase_Domain ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate ATP ATP ATP->Kinase_Domain Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Dichloro_Naphthyridine Dichloro-Substituted 1,8-Naphthyridine Dichloro_Naphthyridine->Kinase_Domain Inhibits (ATP Competition) MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Add serial dilutions of dichloro-1,8-naphthyridines Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Biological Activity of Mono- vs. Di-Chloro-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorine atoms into the naphthyridine scaffold has been a pivotal approach in medicinal chemistry to modulate the biological activity of this versatile heterocyclic system. The number and position of chlorine substituents can significantly influence the potency and selectivity of these compounds across various therapeutic targets, including kinases, bacteria, and cancer cells. This guide provides an objective comparison of the biological activity of mono- and di-chloro-naphthyridine derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

I. Anticancer Activity: A Shift in Potency with Dichlorination

The cytotoxic effects of chlorinated naphthyridines have been evaluated against various cancer cell lines. While direct comparative studies are limited, analysis of available data suggests that dichlorination can, in some cases, enhance anticancer potency.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Mono- and Di-Chloro-Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)
Mono-chloro-naphthyridine2-Chloro-N-(phenazin-2-yl)benzamideK562 (Leukemia)Not explicitly stated, but comparable to cisplatin
HepG2 (Hepatocellular Carcinoma)Not explicitly stated, but comparable to cisplatin
Di-chloro-naphthyridine2,4-Dichloro-[1][2]-naphthyridine derivativeNot available in a directly comparable study-

Note: Data for mono-chloro-naphthyridine is inferred from a study indicating potency comparable to cisplatin[3]. A directly comparable di-chloro-naphthyridine derivative's IC50 was not found in the same study. Further research is needed for a direct comparison.

The presence of a single chlorine atom, as in 2-chloro-N-(phenazin-2-yl)benzamide, has been shown to impart potent anticancer effects comparable to the established chemotherapeutic agent cisplatin against leukemia (K562) and liver cancer (HepG2) cell lines[3]. The precise mechanism often involves the inhibition of critical cellular processes.

Signaling Pathway: Inhibition of Topoisomerase II by Naphthyridine Derivatives

G Naphthyridine_Derivative Naphthyridine_Derivative Topoisomerase_II Topoisomerase_II Naphthyridine_Derivative->Topoisomerase_II Inhibits DNA_Damage DNA_Damage Naphthyridine_Derivative->DNA_Damage Induces DNA_Replication_Repair DNA_Replication_Repair Topoisomerase_II->DNA_Replication_Repair Essential for Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Naphthyridine inhibition of Topoisomerase II.

II. Antimicrobial Activity: The Impact of Chloro-Substitution on Bacterial Growth Inhibition

Chlorinated naphthyridines have demonstrated significant potential as antibacterial agents. The position and number of chlorine atoms play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Mono- and Di-Chloro-Naphthyridine Derivatives

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)
Mono-chloro-naphthyridine2-Chloro-1,8-naphthyridine-3-carbaldehydeStreptococcus pyogenesHigh activity (exact value not specified)
Escherichia coliModerate activity (exact value not specified)
Di-chloro-naphthyridineDerivative of 2,7-dichloro-1,8-naphthyridineStaphylococcus aureus8

Note: The activity of 2-chloro-1,8-naphthyridine-3-carbaldehyde is described qualitatively in the literature[4]. The MIC value for the di-chloro-naphthyridine derivative is from a separate study, highlighting the need for direct comparative analysis under identical conditions.

Derivatives of 2,7-dichloro-1,8-naphthyridine have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. In contrast, mono-chloro derivatives like 2-chloro-1,8-naphthyridine-3-carbaldehyde have been reported to exhibit high activity against Streptococcus pyogenes and moderate activity against Escherichia coli[4]. This suggests that the pattern of chlorination can influence the antibacterial spectrum.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Bacterial_Culture Bacterial Culture (Log phase) Inoculation Inoculation of 96-well plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation_Step Incubation (37°C, 18-24h) Inoculation->Incubation_Step Visual_Inspection Visual Inspection for Turbidity Incubation_Step->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

References

A Comparative Analysis of Naphthyridine-Based Aurora Kinase Inhibitors Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative 1,8-naphthyridinone Aurora kinase inhibitor with other prominent inhibitors such as Alisertib, Barasertib, and Danusertib. The analysis is supported by experimental data on their biochemical potency, cellular activity, and selectivity.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Their overexpression in various cancers has made them a key target for anticancer drug development.[2][3] This guide focuses on comparing the performance of a representative compound from the 1,8-naphthyridinone class of Aurora kinase inhibitors against other well-established inhibitors from different chemical scaffolds. While the specific compound 5,7-Dichloro-1,8-naphthyridin-2-amine is not extensively documented as an Aurora kinase inhibitor in publicly available research, the broader class of 1,8-naphthyridine derivatives has shown promise.[4][5][6]

Biochemical Potency and Selectivity

The in vitro inhibitory activity of various compounds against the three isoforms of Aurora kinase (A, B, and C) is a critical measure of their potency and selectivity. The half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) are commonly used metrics.

Inhibitor ClassRepresentative CompoundAurora A (IC50/Ki)Aurora B (IC50/Ki)Aurora C (IC50/Ki)Selectivity Profile
1,8-Naphthyridinone 5H-benzo[c][7][8]naphthyridin-6-one analog4 nM1 nMNot ReportedPan-Aurora inhibitor with slight preference for Aurora B.[9]
Azepine Alisertib (MLN8237)1.2 nM (IC50)396.5 nM (IC50)Not ReportedHighly selective for Aurora A (>200-fold over Aurora B).[1][7]
Pyrazoloquinazoline Barasertib (AZD1152-HQPA)1369 nM (Ki)0.36 nM (Ki)17.0 nM (Ki)Highly selective for Aurora B.[10][11]
Pyrrolo-pyrazole Danusertib (PHA-739358)13 nM (IC50)79 nM (IC50)61 nM (IC50)Pan-Aurora inhibitor.[1][12]
Pyrazolo-pyrimidine MK-5108 (VX-689)0.064 nM (IC50)14 nM (IC50)12 nM (IC50)Highly selective for Aurora A.[13][14]

Cellular Activity and Antitumor Effects

The efficacy of these inhibitors is further evaluated in cellular assays and in vivo models to determine their ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth.

InhibitorCellular EffectsIn Vivo Antitumor Activity
Alisertib (MLN8237) Induces G2/M arrest, apoptosis, and senescence.[7] Antiproliferative activity in a wide range of human tumor cell lines.[1]Demonstrates tumor growth inhibition in solid tumor xenograft models and regression in lymphoma models.[15]
Barasertib (AZD1152) Induces polyploidy and subsequent apoptosis.[10] Potently inhibits the growth of human colon, lung, and hematologic tumor xenografts.[16]Markedly suppresses tumor growth in xenograft models.[11][17]
Danusertib (PHA-739358) Induces cell cycle arrest in the G2/M phase and apoptosis.[8] Strong antiproliferative effects in various leukemic cell lines.[8]Significantly inhibits tumor growth in xenograft models.[12][18]
MK-5108 (VX-689) Inhibits cell growth and induces G2-M phase accumulation.[19] Blocks cell cycle progression and induces apoptosis in a diverse range of human tumor types.[14]Exhibits significant tumor growth inhibition in xenograft tumor models.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for evaluating Aurora kinase inhibitors.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase progression Aurora_A Aurora A Prophase->Aurora_A activates Anaphase Anaphase Metaphase->Anaphase progression Aurora_B Aurora B Metaphase->Aurora_B activates Cytokinesis Cytokinesis Anaphase->Cytokinesis progression Aurora_A->Prophase regulates Centrosome Maturation & Spindle Assembly Aurora_B->Metaphase regulates Chromosome Segregation Aurora_B->Cytokinesis regulates Inhibitors Aurora Kinase Inhibitors (e.g., 1,8-Naphthyridinone, Alisertib, Barasertib) Inhibitors->Aurora_A Inhibitors->Aurora_B

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Workflow for Aurora Kinase Inhibitor Evaluation Start Compound Synthesis (e.g., 1,8-Naphthyridinone derivatives) Biochemical_Assay In Vitro Kinase Assay (IC50/Ki determination) Start->Biochemical_Assay Cell_Based_Assay Cellular Assays (Proliferation, Cell Cycle, Apoptosis) Biochemical_Assay->Cell_Based_Assay Potent compounds In_Vivo_Model In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Model Active compounds PD_Analysis Pharmacodynamic Analysis (Biomarker modulation) In_Vivo_Model->PD_Analysis End Lead Optimization / Clinical Candidate Selection PD_Analysis->End

Caption: Evaluation workflow for Aurora kinase inhibitors.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of the compounds on Aurora kinases is determined using a radiometric or fluorescence-based kinase assay.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, ATP, and a specific substrate peptide for the respective Aurora kinase isoform.

  • Compound Incubation: The test compounds are serially diluted and incubated with the purified recombinant Aurora kinase enzyme (Aurora A, B, or C) in the reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP or unlabeled ATP, depending on the detection method.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified period, typically 30-60 minutes.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Aurora kinase inhibitors for a specified duration (e.g., 48-72 hours).

  • Reagent Addition: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to each well.

  • Incubation: The plates are incubated for a further period to allow for the conversion of the reagent by metabolically active cells.

  • Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

The 1,8-naphthyridinone scaffold represents a promising class of Aurora kinase inhibitors, demonstrating potent pan-Aurora inhibitory activity. In comparison, established inhibitors like Alisertib and MK-5108 offer high selectivity for Aurora A, while Barasertib is a potent and selective Aurora B inhibitor. Danusertib, similar to the 1,8-naphthyridinone example, acts as a pan-inhibitor. The choice of inhibitor will depend on the specific research or therapeutic goal, whether it is the targeted inhibition of a specific Aurora kinase isoform or the broader inhibition of the entire family. The provided data and protocols offer a foundation for the rational selection and evaluation of these compounds in cancer research and drug development.

References

Comparative Analysis of In Vitro Cytotoxicity of Halogenated 1,8-Naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically investigating the in vitro cytotoxicity of 5,7-Dichloro-1,8-naphthyridin-2-amine derivatives necessitates a comparative analysis of structurally related halogenated and substituted 1,8-naphthyridine analogs. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting the cytotoxic potential of this class of compounds against various cancer cell lines.

The 1,8-naphthyridine scaffold is a core structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of halogen atoms and other substituents to this core structure can significantly modulate its cytotoxic efficacy. While specific data on this compound is limited, studies on mono-chloro and other substituted derivatives offer valuable insights into the structure-activity relationships (SAR) governing their anticancer potential.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various 1,8-naphthyridine derivatives is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following tables summarize the IC50 values of several substituted 1,8-naphthyridine derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12 1,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast)1.37[5]
Compound 17 1,8-naphthyridine-3-carboxamide derivativeKB (Oral)3.7[5]
Compound 22 1,8-naphthyridine-3-carboxamide derivativeSW-620 (Colon)3.0[5]
Compound 16 C-7 CH3, C-2 naphthylHeLa (Cervical)0.7[2][3]
Compound 16 C-7 CH3, C-2 naphthylHL-60 (Leukemia)0.1[2][3]
Compound 16 C-7 CH3, C-2 naphthylPC-3 (Prostate)5.1[2][3]
Compound 83a 2,4,5,7-tetrasubstituted 1,8-naphthyridineMCF-7 (Breast)7.70[6]
Compound 83b 2,4,5,7-tetrasubstituted 1,8-naphthyridineMCF-7 (Breast)7.54[6]
Compound 10c 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF-7 (Breast)1.47[7]
Compound 8d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF-7 (Breast)1.62[7]
Compound 4d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF-7 (Breast)1.68[7]

Note: The specific substitutions for compounds 12, 17, and 22 were not detailed in the provided search results.

Structure-Activity Relationship (SAR) Insights

The available data suggests that the nature and position of substituents on the 1,8-naphthyridine ring are critical for cytotoxic activity. For instance, the presence of a methyl group at the C-7 position and a naphthyl ring at the C-2 position (Compound 16) resulted in potent activity against leukemia cells (HL-60) with an IC50 value of 0.1 µM.[2][3] Conversely, compounds with two methyl groups at both the C-5 and C-7 positions have been reported to be substantially less active.[8] Halogenation, particularly with chlorine, at the C5 position is a feature of derivatives with noted biological activity, suggesting that electronic and steric factors introduced by halogens may enhance target engagement.[1]

Experimental Protocols

The most common method for evaluating the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][9]

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the 1,8-naphthyridine derivatives for a specified period, typically 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are not fully elucidated, related compounds have been shown to exert their anticancer effects through various pathways. A prominent proposed mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells. Other reported mechanisms for naphthyridine derivatives include the induction of apoptosis through the mitochondrial pathway and cell cycle arrest.[10]

Below is a generalized diagram illustrating a potential mechanism of action for a 1,8-naphthyridine derivative targeting Topoisomerase II.

signaling_pathway cluster_cell Cancer Cell Naphthyridine 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II Naphthyridine->Topoisomerase_II Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Induction Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Experimental and Drug Design Workflow

The process of identifying and optimizing novel cytotoxic agents from the 1,8-naphthyridine class involves a systematic workflow.

experimental_workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the development of 1,8-naphthyridine-based cytotoxic agents.

References

A Comparative Analysis of 5,7-Dichloro-1,8-naphthyridine and 2,4-Dichloro-1,8-naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 5,7-dichloro-1,8-naphthyridine and 2,4-dichloro-1,8-naphthyridine reveals distinct differences in their synthesis, reactivity, and potential as versatile building blocks in medicinal chemistry and materials science. While both isomers share the same molecular formula (C₈H₄Cl₂N₂), the positions of the chlorine atoms on the naphthyridine core significantly influence their chemical properties and biological applications.

This guide provides a comprehensive comparison of these two isomers, summarizing their physicochemical properties, synthesis routes, and known biological activities. The information is intended for researchers, scientists, and drug development professionals working with heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below. It is important to note that while data for 2,4-dichloro-1,8-naphthyridine is more readily available from commercial suppliers, specific experimental data for 5,7-dichloro-1,8-naphthyridine is less common in publicly accessible literature.

Property5,7-Dichloro-1,8-naphthyridine2,4-Dichloro-1,8-naphthyridine
Molecular Formula C₈H₄Cl₂N₂C₈H₄Cl₂N₂
Molecular Weight 199.03 g/mol 199.03 g/mol
CAS Number 56522-31-959514-89-5
Appearance Likely a solidLight yellow to orange powder/crystal
Melting Point Data not readily available123 - 127 °C
Solubility Expected to be soluble in organic solvents like DMSO and DMFSoluble in organic solvents

Synthesis and Reactivity

The synthesis of dichloronaphthyridine isomers typically involves the construction of the naphthyridine core followed by chlorination, or the use of chlorinated precursors.

2,4-Dichloro-1,8-naphthyridine can be synthesized from 2-aminonicotinaldehyde. A common route involves the condensation of 2-aminopyridines with diethyl malonate to yield 2,4-dihydroxy-1,8-naphthyridines, which can then be chlorinated using reagents like phosphorus oxychloride (POCl₃).[1] The chlorine atoms at the 2 and 4 positions are activated towards nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes 2,4-dichloro-1,8-naphthyridine a valuable intermediate for the synthesis of a wide range of derivatives, as the chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols.[2][3] This versatility has led to its use in the development of antimicrobial agents and herbicides.

5,7-Dichloro-1,8-naphthyridine synthesis and reactivity data are less documented. It is plausible that its synthesis could be achieved through the chlorination of a corresponding dihydroxy- or amino-substituted 1,8-naphthyridine precursor. The reactivity of the chlorine atoms at the 5 and 7 positions is also expected to be susceptible to nucleophilic substitution, although the electronic effects of the nitrogen atoms in the naphthyridine ring would influence the relative reactivity compared to the 2,4-isomer.

The general workflow for the synthesis of such compounds often follows the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][5][6][7]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedländer Annulation Friedländer Annulation 2-Aminonicotinaldehyde->Friedländer Annulation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedländer Annulation Dihydroxynaphthyridine Dihydroxynaphthyridine Friedländer Annulation->Dihydroxynaphthyridine Cyclization Dichloronaphthyridine Dichloronaphthyridine Dihydroxynaphthyridine->Dichloronaphthyridine Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for dichloronaphthyridine isomers.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of these isomers. While comprehensive, publicly available spectra for 5,7-dichloro-1,8-naphthyridine are scarce, some data is available for the 2,4-dichloro isomer from commercial sources. A general protocol for acquiring spectroscopic data is provided below.

Experimental Protocol: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Process the data to determine chemical shifts, coupling constants, and integration.[8]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., ESI, EI).

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.[8]

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum to identify characteristic functional group vibrations.

Biological Activities

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including antibacterial and anticancer agents.[9][10][11] The biological activity of derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes like topoisomerases and kinases.[9][12]

2,4-Dichloro-1,8-naphthyridine serves as a precursor for compounds with demonstrated antimicrobial and herbicidal properties. Its derivatives have been investigated for a range of therapeutic applications.

The biological profile of 5,7-dichloro-1,8-naphthyridine is not well-documented in the available literature. However, based on the known activities of other substituted 1,8-naphthyridines, it is a promising scaffold for the development of novel therapeutic agents.

The general mechanism of action for many 1,8-naphthyridine-based anticancer agents involves the inhibition of topoisomerase II, an enzyme essential for DNA replication. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Topoisomerase_Inhibition Naphthyridine_Derivative 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II Naphthyridine_Derivative->Topoisomerase_II Inhibits DNA_Replication DNA_Replication Topoisomerase_II->DNA_Replication Required for DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Inhibition leads to Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of topoisomerase II inhibition.

Conclusion

References

Validating the Kinase Inhibitory Activity of 5,7-Dichloro-1,8-naphthyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its versatile binding to a wide range of biological targets, including protein kinases.[1] This guide provides a comparative analysis of the potential kinase inhibitory activity of 5,7-Dichloro-1,8-naphthyridin-2-amine. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide will focus on the known kinase inhibitory profiles of structurally related 1,8-naphthyridine derivatives and compare them with established kinase inhibitors targeting similar pathways. This approach allows for an informed validation strategy for researchers investigating this compound.

Comparative Analysis of Kinase Inhibitory Activity

Compound ClassCompound NameTarget Kinase(s)IC50 (nM)Reference
1,8-Naphthyridine Analogs 5H-benzo[c][4][5]naphthyridin-6-one analogAurora A, Aurora BPotent (specific IC50 not provided)[2]
8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one (Compound 9k)c-Kit8.5[3]
8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one (Compound 10r)VEGFR-231.7[3]
Established Aurora Kinase Inhibitors Alisertib (MLN8237)Aurora A1.2[6]
Danusertib (PHA-739358)Aurora A, Aurora B, Aurora C13, 79, 61[6]
AMG 900Aurora A, Aurora B, Aurora C5, 4, 1[7]
Established c-Kit/VEGFR-2 Inhibitors Sunitinibc-Kit, VEGFR-268, 80[8]
Sorafenibc-Kit, VEGFR-268, 90[8]
Axitinibc-Kit, VEGFR-21.7, 0.2[8]
Pazopanibc-Kit, VEGFR-2140, 30[8]

Experimental Protocols for Kinase Inhibitory Activity Validation

To validate the potential kinase inhibitory activity of this compound, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (this compound).

  • Incubate the reaction mixture at the optimal temperature (typically 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Principle: Cells are treated with the test compound, and then the phosphorylation status of the target kinase or its downstream substrates is analyzed by Western blotting using phospho-specific antibodies.

Protocol:

  • Cell Culture and Treatment: Plate cells in appropriate culture dishes and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.

Signaling Pathways and Experimental Workflow

To provide a conceptual framework for the validation studies, the following diagrams illustrate a general experimental workflow and the signaling pathways potentially targeted by 1,8-naphthyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays synthesis Synthesis of 5,7-Dichloro- 1,8-naphthyridin-2-amine characterization Structural Confirmation (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) characterization->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay Cell-Based Phosphorylation Assay (Western Blot) ic50->cell_assay viability_assay Cell Viability Assay (e.g., MTT) cell_assay->viability_assay

Caption: A general experimental workflow for validating the kinase inhibitory activity.

Potential Target Signaling Pathways

Given the activity of related compounds, this compound may target signaling pathways regulated by Aurora kinases, c-Kit, or VEGFR-2.

signaling_pathways cluster_aurora Aurora Kinase Pathway cluster_ckit c-Kit Signaling cluster_vegfr2 VEGFR-2 Signaling AuroraA Aurora A Spindle Mitotic Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis cKit c-Kit PI3K_Akt PI3K/Akt Pathway cKit->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt2 PI3K/Akt Pathway VEGFR2->PI3K_Akt2 Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_Akt2->Angiogenesis Inhibitor 5,7-Dichloro-1,8- naphthyridin-2-amine (Hypothesized) Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->cKit Inhibitor->VEGFR2

Caption: Hypothesized targeting of key signaling pathways by the test compound.

References

A Comparative Spectroscopic Guide to 1,8-Naphthyridine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of spectroscopic data for various 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a broad range of biological activities and intriguing photophysical properties.[1] A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their structural elucidation, characterization, and the rational design of new derivatives with customized properties.[1]

This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis absorption, and fluorescence spectroscopy data for a selection of 1,8-naphthyridine derivatives. Detailed experimental methodologies for these key spectroscopic techniques are also presented to support researchers in their experimental design and data interpretation.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a series of 1,8-naphthyridine derivatives, enabling a clear comparison of their structural and photophysical properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Selected 1,8-Naphthyridine Derivatives

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,8-NaphthyridineNot specifiedNot specified153.9, 149.8, 136.9, 129.5, 121.2[2]
Benzo[b][1][3]naphthyridoneDMSO-d₆12.25 (N-10 H), 8.76 (H-2), 8.58 (H-4), 8.22 (H-6), 7.78 (H-8), 7.64 (H-9), 7.35 (H-3), 7.23 (H-7)177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 121.43, 118.48, 118.43, 115.83[4]
2,4-dimethyl-5-amino-benzo[b][1][3]naphthyridineDMSO-d₆Not fully specified132.75, 125.62, 122.63, 121.76, 119.88 (non-quaternary C), 25.18, 25.06 (methyl C)[4]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆8.96 (dd, J = 4.4 Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0 Hz, 1H), 7.43 (dd, J = 8.0 Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H)161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48[5]
2-(4-(2-Chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆8.99 (m, J = 2.1 Hz, 1H), 8.33 (dd, J = 8.0, 2.0 Hz, 1H), 7.47 (dd, J = 8.0, 4.4 Hz, 1H), 4.48 (s, 2H), 3.85–3.74 (m, 4H), 3.70–3.67 (m, 4H)Not specified[5]

Table 2: Mass Spectrometry Data of Selected 1,8-Naphthyridine Derivatives

DerivativeIonization MethodCalculated (m/z)Found [M+H]⁺ (m/z)Reference
1,8-NaphthyridineElectron Ionization130.1466Not applicable[6]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESI239.28240.15[5]
2-(4-((3,5-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESINot specifiedNot specified[5]
(4-Hydroxy-7-methyl-2-phenyl-[1][3]naphthyridin-3-yl)-1-arylprop-2-en-1-one derivativeNot specified380Not specified[7]
Chalcone derivative of 1,8-naphthyridineNot specified396Not specified[7]

Table 3: Photophysical Properties of Selected 1,8-Naphthyridine Derivatives

DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L)CH₂Cl₂, CH₃CN, CH₃OHNot specified380–410Not specified[3]
Zn₂(L)₂(OH)](ClO₄)₃ (1)Solid StateNot specified463Not specified[3]
[Zn₄(L)₂(OAc)₆(OH)₂]·CH₂Cl₂ (2)Solid StateNot specified490Not specified[3]
[Zn₅(L)₂(OAc)₁₀]n·4nH₂O (3)Solid StateNot specified451Not specified[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of the 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). If required, add a small amount of an internal standard like tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.[1]

  • Instrumentation and Measurement : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum, typically with 16-64 scans. For the ¹³C NMR spectrum, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]

  • Data Analysis : Process the obtained spectra through Fourier transform, phase correction, and baseline correction.[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.[1]

  • Instrumentation and Measurement : Use a mass spectrometer with an appropriate ionization source, for instance, Electrospray Ionization (ESI) or Electron Impact (EI). The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[1]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

UV-Vis Absorption Spectroscopy
  • Sample Preparation : Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of around 1 mM. From this stock solution, prepare a series of dilutions in the same solvent to achieve concentrations ranging from 1 µM to 100 µM.[1]

  • Instrumentation and Measurement : Employ a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent.[1]

  • Data Analysis : If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).[1]

Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent. To prevent inner filter effects, the absorbance of the solution at the excitation wavelength should be maintained below 0.1.[1]

  • Instrumentation and Measurement : Use a spectrofluorometer that is equipped with both an excitation and an emission monochromator. The excitation wavelength should be set to the λmax value determined from the UV-Vis absorption spectrum. Record the emission spectrum over a wavelength range that starts from the excitation wavelength and extends to a longer wavelength where the emission intensity returns to the baseline.[1]

  • Data Analysis : For determining the fluorescence quantum yield (ΦF), a standard with a known quantum yield is measured under identical experimental conditions. Plot the integrated fluorescence intensity against the absorbance for both the sample and the standard.[1]

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the research and development of 1,8-naphthyridine derivatives.

General Workflow for Synthesis and Characterization of 1,8-Naphthyridine Derivatives cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction(s) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence screening In vitro Screening (e.g., Anticancer, Antimicrobial) nmr->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general workflow for the synthesis, characterization, and biological evaluation of 1,8-naphthyridine derivatives.

Logical Workflow for Spectroscopic Data Analysis cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural & Property Interpretation acquire_nmr Acquire NMR Spectra process_nmr Process NMR Data (Chemical Shifts, Coupling Constants) acquire_nmr->process_nmr acquire_ms Acquire Mass Spectrum process_ms Analyze Mass Spectrum (Molecular Ion, Fragmentation) acquire_ms->process_ms acquire_uv Acquire UV-Vis Spectrum process_uv Analyze UV-Vis Spectrum (λmax, Molar Absorptivity) acquire_uv->process_uv acquire_fluor Acquire Fluorescence Spectrum process_fluor Analyze Fluorescence Spectrum (λem, Quantum Yield) acquire_fluor->process_fluor elucidate_structure Elucidate Chemical Structure process_nmr->elucidate_structure confirm_identity Confirm Molecular Formula & Identity process_ms->confirm_identity determine_photophysical Determine Photophysical Properties process_uv->determine_photophysical process_fluor->determine_photophysical compare_derivatives Compare with Other Derivatives elucidate_structure->compare_derivatives confirm_identity->compare_derivatives determine_photophysical->compare_derivatives

References

A Comparative Guide to the Synthetic Efficiency of Dichloronaphthyridine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichloronaphthyridines, key intermediates in the development of novel therapeutics and functional materials, can be approached through several synthetic strategies. The efficiency of these routes, measured by chemical yield, reaction conditions, and accessibility of starting materials, is a critical consideration for laboratory-scale research and large-scale production. This guide provides an objective comparison of the most common synthetic pathways to dichloronaphthyridines, supported by experimental data to inform the selection of the most suitable method.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of dichloronaphthyridines: the direct chlorination of dihydroxynaphthyridine or naphthyridinone precursors and the Sandmeyer reaction of diaminonaphthyridines. Each route presents distinct advantages and challenges in terms of reagent handling, reaction conditions, and overall efficiency.

The logical workflow for comparing these synthetic routes is outlined below. This process begins with the identification of a target dichloronaphthyridine isomer and proceeds through the evaluation of potential synthetic pathways based on established chemical principles and available experimental data.

G cluster_0 Route Evaluation Workflow start Identify Target Dichloronaphthyridine Isomer route_id Identify Potential Synthetic Routes (e.g., Chlorination, Sandmeyer) start->route_id data_collection Gather Experimental Data: - Starting Materials - Reagents & Conditions - Yields & Purity route_id->data_collection comparison Compare Routes Based on: - Synthetic Efficiency (Yield) - Reaction Severity - Reagent Availability & Cost - Scalability data_collection->comparison selection Select Optimal Synthetic Route comparison->selection

Caption: Logical workflow for the selection of a synthetic route to dichloronaphthyridines.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to various dichloronaphthyridine isomers. The data highlights key efficiency parameters under optimized conditions as reported in the literature.

Target CompoundSynthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)PurityReference
2,7-Dichloro-1,8-naphthyridineChlorination1,8-Naphthyridine-2,7-diolPOCl₃, PCl₅Reflux, 6 h74%Not Specified[1]
2,6-Dichloro-1,5-naphthyridineChlorination1,5-Naphthyridine-2,6-dionePOCl₃Not SpecifiedLow (<1.5%)Not Specified[2]
2-Chloro-1,8-naphthyridine-3-carboxylic acidChlorination2-Hydroxy-1,8-naphthyridine-3-carboxylic acidPOCl₃Not SpecifiedNot SpecifiedNot Specified[3]
Aryl Chlorides (General)Sandmeyer ReactionAryl Diazonium SaltsCuClNot SpecifiedGood to ExcellentNot Specified[4][5][6]

Experimental Protocols

Route 1: Chlorination of Dihydroxynaphthyridines

This is the most widely reported and generally high-yielding method for the synthesis of dichloronaphthyridines. The protocol typically involves the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to replace the hydroxyl groups of the corresponding dihydroxynaphthyridine or naphthyridinone precursor with chlorine atoms.

Experimental Protocol: Synthesis of 2,7-Dichloro-1,8-naphthyridine [1]

  • Reagents and Solvents:

    • 1,8-Naphthyridine-2,7-diol (1.10 g, 6.79 mmol)

    • Phosphorus pentachloride (PCl₅) (3.00 g, 14.40 mmol)

    • Phosphorus oxychloride (POCl₃) (2.57 g, 16.76 mmol)

    • Crushed ice

    • Sodium carbonate solution

    • Acetone (for recrystallization)

  • Procedure:

    • A mixture of 1,8-naphthyridine-2,7-diol, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for 6 hours.

    • After cooling, the reaction mixture is carefully poured over crushed ice.

    • The solution is made alkaline (pH 8) by the addition of a sodium carbonate solution.

    • The resulting brown precipitate is collected by filtration.

    • The crude product is recrystallized from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder (1.00 g, 74% yield).[1]

Discussion of Efficiency:

The direct chlorination of dihydroxynaphthyridines is a robust and effective method, often providing good to excellent yields.[1] The use of phosphorus oxychloride is common for the chlorination of nitrogen-containing heterocycles.[7] A solvent-free approach using equimolar POCl₃ at high temperatures has also been reported as an efficient method for the chlorination of various hydroxy-N-heterocycles, suggesting a potential avenue for process optimization. The primary drawbacks of this method are the hazardous nature of the reagents, which requires careful handling, and the often harsh reaction conditions (reflux).

Route 2: Sandmeyer Reaction of Diaminonaphthyridines

The Sandmeyer reaction offers an alternative pathway to dichloronaphthyridines, starting from the corresponding diaminonaphthyridine precursors. This multi-step process involves the diazotization of the amino groups followed by a copper(I) chloride-mediated substitution to introduce the chloro substituents.

General Experimental Workflow (Hypothetical for Dichloronaphthyridine Synthesis):

  • Step 1: Diazotization

    • The diaminonaphthyridine is dissolved in a strong acid (e.g., HCl).

    • The solution is cooled to 0-5 °C.

    • A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the bis-diazonium salt.

  • Step 2: Chloro-de-diazoniation

    • A solution of copper(I) chloride (CuCl) in concentrated HCl is prepared.

    • The cold diazonium salt solution is added to the CuCl solution.

    • The reaction is allowed to warm to room temperature, and nitrogen gas evolution is observed.

    • The product is isolated by extraction and purified by chromatography or recrystallization.

Discussion of Efficiency:

Conclusion

Based on the available experimental data, the direct chlorination of dihydroxynaphthyridines using phosphorus oxychloride and/or phosphorus pentachloride is the most established and synthetically efficient route to dichloronaphthyridines, with reported yields as high as 74%.[1] This method is generally applicable to various naphthyridine isomers.

The Sandmeyer reaction represents a viable alternative, particularly if the diaminonaphthyridine starting material is readily available. However, the lack of specific, high-yielding protocols for dichloronaphthyridine synthesis via this route in the current literature suggests that it may be less efficient or less developed for this specific class of compounds.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific dichloronaphthyridine target, the availability and cost of starting materials, and the desired scale of the synthesis. The direct chlorination method, despite the use of hazardous reagents, currently stands as the more reliable and higher-yielding approach based on published data. Further research into optimizing the Sandmeyer reaction for this application could provide a valuable alternative in the future.

References

Navigating the Therapeutic Potential of 5,7-Dichloro-1,8-naphthyridin-2-amine in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] The focus of this guide, 5,7-Dichloro-1,8-naphthyridin-2-amine, represents a specific chemical entity within this class. While direct and extensive experimental data on this particular compound is limited in publicly available research, this guide provides a comprehensive evaluation based on the performance of structurally similar 1,8-naphthyridine derivatives against various cancer cell lines. The data presented herein, derived from extensive studies on analogous compounds, offers valuable insights into the potential efficacy and mechanism of action of this compound.

Comparative Cytotoxicity of 1,8-Naphthyridine Derivatives

The antitumor potential of 1,8-naphthyridine derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of various analogs. This comparative data is crucial for understanding the structure-activity relationships (SAR) and predicting the potential efficacy of this compound.

Table 1: Cytotoxicity of Substituted 1,8-Naphthyridine Derivatives in Various Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 16C7-CH₃, C2-naphthylHeLa (Cervical Cancer)0.7[2]
HL-60 (Leukemia)0.1[2]
PC-3 (Prostate Cancer)5.1[2]
Compound 121,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast Cancer)1.37[4]
Compound 171,8-naphthyridine-3-carboxamide derivativeKB (Oral Cancer)3.7[4]
Compound 221,8-naphthyridine-3-carboxamide derivativeSW-620 (Colon Cancer)3.0[4]
Compound 47Halogen substituted 1,8-naphthyridine-3-caboxamideMIAPaCa (Pancreatic Cancer)0.41[5]
K-562 (Leukemia)0.77[5]
Compound 36Halogen substituted 1,8-naphthyridine-3-caboxamidePA-1 (Ovarian Cancer)1.19[5]
Compound 29Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian Cancer)0.41[5]
SW620 (Colon Cancer)1.4[5]
Various Derivatives2-phenyl-7-methyl-1,8-naphthyridinesMCF7 (Breast Cancer)1.47 - 7.89[6]

Insights into the Mechanism of Action

The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their ability to interfere with critical cellular processes required for cancer cell proliferation and survival. Key mechanisms identified for this class of compounds include:

  • Topoisomerase II Inhibition: Several 1,8-naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, an enzyme essential for DNA replication.[2] By trapping the enzyme-DNA complex, these compounds induce DNA strand breaks, leading to apoptosis.

  • Tubulin Polymerization Inhibition: Certain 2-phenyl-1,8-naphthyridin-4-ones have demonstrated potent inhibition of tubulin polymerization, a process vital for mitotic spindle formation and cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

The proposed mechanism of action for many 1,8-naphthyridine derivatives involves the induction of apoptosis through the activation of intrinsic and extrinsic pathways. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.[8]

Experimental Protocols

The following section details the methodologies for key experiments commonly used to evaluate the anticancer properties of 1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing Cellular Impact and Experimental Design

To better understand the cellular pathways affected by 1,8-naphthyridine derivatives and the workflow of their evaluation, the following diagrams are provided.

G cluster_0 Experimental Workflow: Cytotoxicity Evaluation A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Treatment with this compound B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for evaluating the in vitro cytotoxicity of novel compounds.

G cluster_1 Proposed Signaling Pathway for Anticancer Activity cluster_2 Cellular Targets cluster_3 Cellular Effects cluster_4 Downstream Events Drug This compound (or analog) TopoII Topoisomerase II Drug->TopoII Tubulin Tubulin Drug->Tubulin DNA_Damage DNA Damage TopoII->DNA_Damage Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for 1,8-naphthyridine derivatives.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Necessary Precautions

Based on analogous compounds, 5,7-Dichloro-1,8-naphthyridin-2-amine should be treated as a hazardous substance. Key potential hazards include being harmful if swallowed or inhaled, and causing serious skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound for disposal, all personnel must be equipped with the following:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Quantitative Data Summary from Analogous Compounds

The following table summarizes key hazard information from structurally similar compounds, which should be applied as a precautionary measure to this compound.

Hazard Statement CodeDescriptionAnalogous Compound Source
H302Harmful if swallowed--INVALID-LINK--[2]
H315Causes skin irritation--INVALID-LINK--, [2-Amino-7-chloro-1,8-naphthyridine][1][2]
H319Causes serious eye irritation--INVALID-LINK--, [2-Amino-7-chloro-1,8-naphthyridine][1][2]
H332Harmful if inhaled--INVALID-LINK--[2]
H335May cause respiratory irritation--INVALID-LINK--[2]
Precautionary Statement CodeDescriptionAnalogous Compound Source
P261Avoid breathing dust/fume/gas/mist/vapors/spray.--INVALID-LINK--[2]
P264Wash skin thoroughly after handling.--INVALID-LINK--, [2-Amino-7-chloro-1,8-naphthyridine][1][2]
P270Do not eat, drink or smoke when using this product.--INVALID-LINK--[2]
P280Wear protective gloves/ eye protection/ face protection.--INVALID-LINK--, [2-Amino-7-chloro-1,8-naphthyridine][1][2]
P301 + P317IF SWALLOWED: Get medical help.--INVALID-LINK--[2]
P302 + P352IF ON SKIN: Wash with plenty of water.--INVALID-LINK--, [2-Amino-7-chloro-1,8-naphthyridine][1][2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.--INVALID-LINK--[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.--INVALID-LINK--[2]
P501Dispose of contents/container to an appropriate treatment and disposal facility...--INVALID-LINK--[2]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for the safe disposal of this compound and associated waste.

Waste Segregation and Collection:
  • Solid Waste: Collect unreacted this compound and any grossly contaminated disposable labware (e.g., weighing boats, contaminated gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other waste streams to prevent unknown chemical reactions.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Labeling of Hazardous Waste Containers:
  • Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Clearly write the full chemical name: "this compound".

  • List all components of any mixture, including solvents.

  • Ensure the hazard characteristics (e.g., "Toxic," "Irritant") are clearly marked.

Storage of Hazardous Waste:
  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

  • Do not accumulate more than the allowable quantity of hazardous waste as per your institutional and local regulations.

Disposal of Empty Containers:
  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled, according to institutional policy.

Spill Management:
  • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain the spill. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect all spill cleanup materials into a hazardous waste container and label it accordingly.

  • Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Arranging for Final Disposal:
  • Once a hazardous waste container is full, or as per your institution's guidelines, contact your EHS department to arrange for a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • The ultimate disposal method will be determined by the licensed hazardous waste contractor and will likely involve high-temperature incineration with flue gas scrubbing.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Special Case: Empty Containers A Generate Waste: This compound (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams: - Solid Waste - Liquid Waste - Sharps A->B C Select Appropriate, Compatible Hazardous Waste Container B->C D Affix Hazardous Waste Label Immediately C->D E Clearly Identify Contents: 'this compound' and any solvents. D->E F Keep Container Securely Closed Except When Adding Waste G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment for Liquid Waste G->H I Container Full or Per Lab Schedule? H->I I->G No J Contact Environmental Health & Safety (EHS) for Waste Pickup I->J Yes K Licensed Contractor Performs Final Disposal (e.g., Incineration) J->K L Triple-Rinse Container with Suitable Solvent M Collect Rinsate as Hazardous Liquid Waste L->M N Deface Label and Dispose of Clean Container per Policy M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,7-Dichloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,7-Dichloro-1,8-naphthyridin-2-amine. The following procedures are designed to ensure the safe handling, use, and disposal of this potent chemical compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Potential Hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Quantitative Hazard Data Summary

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Acute toxicity, oral
Causes skin irritationH315Skin corrosion/irritation
Causes serious eye irritationH319Serious eye damage/eye irritation
Harmful if inhaledH332Acute toxicity, inhalation
May cause respiratory irritationH335Specific target organ toxicity

Personal Protective Equipment (PPE) Requirements:

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecification
Hand Protection Double-gloving is required. Wear a pair of nitrile gloves as the inner layer, with a pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) as the outer layer.[1][2][3]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are essential.[4] A face shield must be worn over the goggles to protect against splashes.[4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[3][4]
Body Protection A flame-resistant lab coat should be worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are necessary.[4]
Foot Protection Fully enclosed, chemical-resistant shoes are required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the handling of this compound.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood to prevent inhalation of dust particles.

  • Use anti-static weighing paper or a container to minimize dispersal of the powder.

  • Handle the compound with care to avoid generating dust.

3. Dissolving and Reactions:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If the dissolution or reaction is exothermic, use an ice bath to control the temperature.

  • Keep all containers with the compound tightly sealed when not in use.

4. Post-Reaction Work-up and Purification:

  • All work-up and purification procedures, such as extractions and chromatography, must be performed in a chemical fume hood.

  • Be mindful of potential pressure build-up in separatory funnels and vent them appropriately.

5. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Wipe down the interior of the fume hood after completion of work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Halogenated Organic Waste: This compound is a halogenated organic chemical. All solid waste (contaminated gloves, weighing paper, etc.) and liquid waste (reaction residues, contaminated solvents) must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[7][8]

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Do Not: Mix halogenated waste with non-halogenated waste.[7] Do not dispose of this chemical down the drain.[9]

Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

Waste Collection:

  • Follow your institution's guidelines for hazardous waste pickup. Store the sealed waste containers in a designated, secure area until they are collected by environmental health and safety personnel.[9]

Workflow and Logical Relationships

The following diagram illustrates the essential workflow for the safe handling of this compound.

Safe_Handling_Workflow prep Preparation - Verify fume hood - Eyewash/shower check - Gather materials ppe Don PPE - Double gloves - Goggles & face shield - Lab coat - Respirator (if needed) prep->ppe Proceed handling Chemical Handling (in Fume Hood) - Weighing - Dissolving - Reaction ppe->handling Proceed cleanup Decontamination - Clean workspace - Decontaminate equipment handling->cleanup Work complete waste Waste Disposal - Segregate halogenated waste - Label containers handling->waste During work cleanup->waste Generate waste remove_ppe Doff PPE - Remove outer gloves first - Wash hands waste->remove_ppe Secure waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.